4-Nitrophenethyl alcohol
描述
属性
IUPAC Name |
2-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXRUOZUUKSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025764 | |
| Record name | 2-(4-Nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
351 °F at 16 mmHg (NTP, 1992) | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
100-27-6 | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(4-Nitrophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenethyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
144 to 147 °F (NTP, 1992) | |
| Record name | P-NITROPHENETHYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20781 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrophenethyl Alcohol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenethyl alcohol (CAS No. 100-27-6), a key synthetic intermediate in pharmaceutical research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics, particularly as a precursor to allosteric modulators of the Cannabinoid Receptor 1 (CB1).
Core Properties of this compound
This compound, also known by its IUPAC name 2-(4-nitrophenyl)ethanol, is a yellow to orange crystalline solid.[1] Its chemical structure, featuring a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 100-27-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₃ | [1][2][4] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline powder/solid | [1] |
| Melting Point | 59-62 °C | [1][5] |
| Boiling Point | 301.8 °C at 760 mmHg; 177 °C at 16 mmHg | [1][5] |
| Density | ~1.27 g/cm³ | [1] |
| Flash Point | 144.5 °C | [1] |
| Solubility | Soluble in chloroform, methanol; slightly soluble in water (<0.01 g/100 mL at 18°C) | [1] |
| ¹H NMR Chemical Shifts (ppm) | 8.14 (d), 7.41 (d), 3.91 (t), 2.97 (t) | [6] |
| LogP | 1.65 | [1] |
Applications in Drug Discovery and Development
This compound serves as a crucial starting material in the synthesis of various compounds with significant therapeutic potential.
Allosteric Modulators of the CB1 Receptor
A primary application of this compound is in the synthesis of N-phenylethylindole carboxamides. These compounds have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[7] Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional agonists or antagonists, potentially leading to safer and more effective therapeutics.
Synthesis of Modified Oligonucleotides
The 4-nitrophenylethyl (NPE) group, derived from this compound, is utilized as a protecting group in solid-phase oligonucleotide synthesis. It is particularly useful for protecting the O⁶ position of guanosine and the O⁴ position of uridine and thymidine. The NPE group is stable during the synthesis cycles and can be removed under specific conditions, making it a valuable tool in the creation of modified nucleic acids for research and therapeutic applications.
Signaling Pathways of the Cannabinoid Receptor 1 (CB1)
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its signaling cascade is complex and can be modulated by allosteric ligands derived from this compound. The diagram below illustrates the canonical CB1 signaling pathway.
Caption: Canonical CB1 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide representative methodologies for the synthesis of this compound and its subsequent application. These protocols are derived from established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common route for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester. The following workflow outlines the synthesis from 4-nitrophenylacetic acid.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 4-nitrophenylacetic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like borane-THF complex is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol or water. The solvent is then removed under reduced pressure.
-
Extraction: The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with a mild aqueous acid, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in Solid-Phase Oligonucleotide Synthesis
The 4-nitrophenylethyl (NPE) group can be used as a protecting group for nucleobases in automated solid-phase oligonucleotide synthesis. The general logic for incorporating and later removing this protecting group is outlined below.
Caption: Logical workflow for using NPE protecting groups in oligonucleotide synthesis.
Methodology:
-
Phosphoramidite Preparation: The hydroxyl group of this compound is first converted to a phosphoramidite. This reagent is then used to protect the desired position on the nucleoside (e.g., O⁶ of guanosine).
-
Solid-Phase Synthesis: The NPE-protected nucleoside phosphoramidite is incorporated into the growing oligonucleotide chain on a solid support using a standard automated DNA/RNA synthesizer. The synthesis cycle involves:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Addition of the next phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support. The NPE protecting groups are typically removed using a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent. This is followed by the removal of other protecting groups.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds and complex biomolecules. Its utility in creating allosteric modulators for the CB1 receptor and in the synthesis of modified oligonucleotides underscores its importance in modern drug discovery and development. The methodologies and data presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. atdbio.com [atdbio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 4-Nitrophenethyl Alcohol
Introduction
4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a valuable organic compound utilized as a synthetic intermediate in various chemical and pharmaceutical applications.[1] Its precise molecular structure is fundamental to its reactivity and function. This technical guide provides an in-depth overview of the analytical techniques and data interpretation required for the unambiguous structural elucidation of this compound. We will systematically examine the evidence obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its molecular formula, functional groups, and atomic connectivity.
The structure of this compound is C₈H₉NO₃.[2] The degree of unsaturation is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (9/2) + (1/2) = 5 This value is consistent with a benzene ring (degree of 4) and a nitro group (degree of 1).
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and substructures.
Data Interpretation
The mass spectrum of this compound confirms its molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The key spectral data are summarized below.
| Feature | m/z (Mass/Charge Ratio) | Interpretation |
| Molecular Ion [M]⁺ | 167 | Corresponds to the molecular formula C₈H₉NO₃.[2][3] |
| Fragment 1 | 137 | [M - CH₂O]⁺: Loss of formaldehyde, suggesting a primary alcohol. |
| Fragment 2 | 136 | [M - CH₂OH]⁺: Loss of the hydroxymethyl radical via benzylic cleavage.[2] |
| Fragment 3 | 121 | [M - NO₂]⁺: Loss of the nitro group. |
| Fragment 4 | 106 | [C₇H₆O]⁺: Further fragmentation. |
| Fragment 5 | 77 | [C₆H₅]⁺: Phenyl cation fragment. |
The presence of the molecular ion at m/z 167 confirms the molecular weight of 167.16 g/mol .[2] The fragmentation pattern, particularly the loss of the CH₂OH group (m/z 136), strongly indicates a phenethyl alcohol backbone.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing a solid organic compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.[4] Ensure the sample is fully dissolved.
-
GC Instrument Setup:
-
Injector: Set to a temperature of 250°C to ensure rapid vaporization of the sample.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A standard nonpolar capillary column (e.g., 30m x 0.25mm, DB-5ms) is suitable.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
-
MS Instrument Setup:
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition. The resulting total ion chromatogram (TIC) will show peaks for separated components, and a mass spectrum can be generated for each peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Data Interpretation
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of hydroxyl, nitro, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2940 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1605 | Strong | Aromatic C=C stretch |
| ~1520 | Very Strong | Asymmetric N-O stretch (NO₂) |
| ~1345 | Very Strong | Symmetric N-O stretch (NO₂) |
| ~1110 | Strong | C-O stretch (primary alcohol) |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
The strong, broad band around 3350 cm⁻¹ is definitive for the hydroxyl group. The very strong absorptions at ~1520 cm⁻¹ and ~1345 cm⁻¹ are characteristic of the nitro group. Finally, the combination of aromatic C-H, C=C stretches, and the out-of-plane bending band at ~850 cm⁻¹ confirms a para-disubstituted aromatic ring.
Experimental Protocol: KBr Pellet Method
This method is standard for acquiring IR spectra of solid samples.[6]
-
Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, as well as the die set for the pellet press, using acetone to remove any contaminants.[7]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind it into a fine, fluffy powder. This minimizes light scattering.[8]
-
Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[9] Gently but thoroughly mix the sample and KBr for about a minute to ensure a homogeneous dispersion.
-
Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure of approximately 8-10 tons for 1-2 minutes.[8]
-
Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, ensuring to run a background scan with an empty holder or a pure KBr pellet first.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of each atom.
¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum gives the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.14 | Doublet (d) | 2H | Aromatic H (H-2, H-6) |
| 7.41 | Doublet (d) | 2H | Aromatic H (H-3, H-5) |
| 3.91 | Triplet (t) | 2H | Methylene H (-CH₂-OH) |
| 2.97 | Triplet (t) | 2H | Methylene H (Ar-CH₂-) |
| ~2.0 (variable) | Singlet (s, broad) | 1H | Hydroxyl H (-OH) |
Data sourced from ChemicalBook.[10]
Interpretation:
-
The two doublets at 8.14 and 7.41 ppm, each integrating to 2H, are characteristic of a para-disubstituted benzene ring. The downfield shift of the H-2/H-6 protons is due to the strong electron-withdrawing effect of the adjacent nitro group.
-
The two triplets at 3.91 and 2.97 ppm indicate two adjacent methylene (-CH₂-) groups, forming an ethyl chain. The triplet at 3.91 ppm is shifted downfield due to its attachment to the electronegative oxygen atom. The triplet at 2.97 ppm shows coupling to the adjacent methylene group.
-
The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and solvent.
¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 146.9 | Aromatic C (C-4, attached to NO₂) |
| 146.5 | Aromatic C (C-1, attached to ethyl group) |
| 129.8 | Aromatic CH (C-2, C-6) |
| 123.5 | Aromatic CH (C-3, C-5) |
| 62.8 | Methylene C (-CH₂-OH) |
| 38.6 | Methylene C (Ar-CH₂-) |
Note: Specific chemical shift values are based on typical values and spectral database predictions, as exact literature values can vary slightly.[11][12]
Interpretation:
-
Six distinct signals are observed, corresponding to the six unique carbon environments in the molecule (due to symmetry, C-2/C-6 and C-3/C-5 are equivalent).
-
The signals in the 123-147 ppm range are characteristic of aromatic carbons.[11] The two signals furthest downfield (146.9 and 146.5 ppm) are assigned to the quaternary carbons (C-1 and C-4) which are attached to substituents.
-
The two signals in the aliphatic region at 62.8 and 38.6 ppm correspond to the two methylene carbons of the ethyl side chain. The carbon attached to the hydroxyl group (C-7) is deshielded and appears further downfield.[11]
Experimental Protocol: NMR Spectroscopy
This protocol describes a general method for preparing a sample for solution-state NMR analysis.[13]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial. The solvent should contain an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the tube should be approximately 4-5 cm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, typically requiring 8-16 scans. Following this, acquire the ¹³C spectrum, which will require a significantly larger number of scans for adequate signal-to-noise. Standard pulse programs for both 1D experiments should be used.
Visualization of Analytical Workflow and Correlations
Visual diagrams are essential for understanding the logical flow of the elucidation process and the relationships between data and structure. The following diagrams are rendered using the DOT language.
Caption: A logical workflow for the structural elucidation process.
Caption: Correlation of key spectroscopic data to the final structure.
Conclusion
The structural elucidation of this compound is achieved through a systematic combination of modern analytical techniques. Mass spectrometry confirms the molecular weight of 167 g/mol and provides fragmentation data consistent with a nitro-substituted phenethyl alcohol structure. Infrared spectroscopy definitively identifies the key functional groups: a hydroxyl group, a nitro group, and a para-disubstituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the ethyl alcohol side chain and its para-position relative to the nitro group on the benzene ring. The collective evidence from these methods corroborates to unequivocally confirm the structure of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzeneethanol, 4-nitro- [webbook.nist.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-nitrophenyl)ethanol (CAS No: 100-27-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document collates available data on its molecular characteristics, thermal properties, and solubility. Detailed experimental protocols for the determination of these properties and a representative synthesis method are also presented. The information herein is intended to support research and development activities by providing a solid foundation of the chemical and physical characteristics of this compound.
Physicochemical Properties
The physicochemical properties of 2-(4-nitrophenyl)ethanol are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of these properties is presented in the tables below.
Identity and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-nitrophenyl)ethanol | [1] |
| Synonyms | 4-Nitrophenethyl alcohol, p-Nitrophenethyl alcohol | [1][2][3] |
| CAS Number | 100-27-6 | [3][4][5] |
| Molecular Formula | C₈H₉NO₃ | [3][4][6] |
| Molecular Weight | 167.16 g/mol | [3][6][7][8] |
| Appearance | Colorless to pale yellow or orange-brown crystalline solid/powder | [6][7] |
| SMILES | C1=CC(=CC=C1CCO)--INVALID-LINK--[O-] | [1][4] |
| InChI Key | IKMXRUOZUUKSON-UHFFFAOYSA-N | [1][4] |
Thermal and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | 56 - 63 °C | [4][5][6][7] |
| Boiling Point | 148 - 149 °C @ 2 mmHg 177 °C @ 16 mmHg 351 °F @ 16 mmHg | [2][4][6] |
| Flash Point | 144.5 °C | [2][7][8] |
| Vapor Pressure | 0.000455 mmHg @ 25°C | [2][7][8] |
Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Water Solubility | Slightly soluble/Partially soluble (<0.1 mg/mL at 18 °C) | [1][4][7][8][9] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, chloroform | [2] |
| logP (calculated) | 1.1 | [7][8] |
Experimental Protocols
This section details the methodologies for the synthesis of 2-(4-nitrophenyl)ethanol and the determination of its key physicochemical properties.
Synthesis of 2-(4-nitrophenyl)ethanol by Nitration of 2-Phenylethanol
This protocol is based on the general method of nitrating aromatic compounds.
Materials:
-
2-Phenylethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-phenylethanol to the cooled sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-phenylethanol in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Extract the aqueous mixture with chloroform multiple times.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude 2-(4-nitrophenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., aqueous methanol) to yield a crystalline solid.
Determination of Melting Point
The melting point is determined using the capillary method with a melting point apparatus.
Materials:
-
2-(4-nitrophenyl)ethanol sample (purified)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
Procedure:
-
Ensure the 2-(4-nitrophenyl)ethanol sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The melting point is reported as this range.
Determination of Boiling Point at Reduced Pressure
The boiling point is determined using a micro-boiling point or distillation method under reduced pressure.
Materials:
-
2-(4-nitrophenyl)ethanol sample
-
Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup
-
Heat source (heating mantle or oil bath)
-
Thermometer
-
Vacuum source and manometer
-
Boiling chips
Procedure:
-
Place a small volume of 2-(4-nitrophenyl)ethanol and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the apparatus to a vacuum source and a manometer to monitor the pressure.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed.
-
Record the pressure from the manometer.
-
The boiling point is reported as the observed temperature at the recorded pressure.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for determining solubility.
Materials:
-
2-(4-nitrophenyl)ethanol sample
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Solvents: deionized water, ethanol, methanol, acetone.
Procedure:
-
Add a known mass (e.g., 10 mg) of 2-(4-nitrophenyl)ethanol to a test tube.
-
Add a specific volume (e.g., 1 mL) of the solvent to be tested.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.
-
If the solid has not completely dissolved, the mixture can be gently warmed to observe the effect of temperature on solubility.
-
For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy after creating a calibration curve).
Determination of pKa (General Protocol)
As an alcohol, the pKa of the hydroxyl proton of 2-(4-nitrophenyl)ethanol is expected to be in the range of typical alcohols, though influenced by the electron-withdrawing nitro group. A precise experimental determination can be carried out using spectrophotometric methods.
Materials:
-
2-(4-nitrophenyl)ethanol sample
-
UV-Vis spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 2-(4-nitrophenyl)ethanol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the respective buffer solution.
-
Record the UV-Vis spectrum of each sample over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH. This corresponds to the different absorbances of the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-nitrophenyl)ethanol.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
An In-Depth Technical Guide to the Solubility of 4-Nitrophenethyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-nitrophenethyl alcohol (also known as 2-(4-nitrophenyl)ethanol) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative solubility information. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate specific data for their unique applications.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. The molecule's structure, featuring a polar nitro group and a hydroxyl group, as well as a nonpolar benzene ring, results in a nuanced solubility profile across different solvent classes.
Solubility Profile of this compound
The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The following tables summarize the currently available qualitative and semi-quantitative solubility data.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Classification | Reference(s) |
| Methanol | Soluble / Slightly Soluble | [1][2][3] |
| Ethanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Slightly Soluble | [1][3] |
Table 2: Semi-Quantitative Solubility of this compound
| Solvent | Solubility | Temperature | Reference(s) |
| Water | <0.01 g/100 mL | 18 °C | [1] |
| Water | <0.1 mg/mL | 64 °F (17.8 °C) | [] |
It is generally observed that the solubility of organic compounds like this compound increases with rising temperatures.[2]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following sections detail two robust protocols for determining the solubility of this compound in organic solvents: the Shake-Flask Method coupled with Gravimetric Analysis, and the Shake-Flask Method with UV/Vis Spectrophotometric Quantification.
This method is a reliable approach for determining the equilibrium solubility of a compound in a specific solvent.[5] It involves creating a saturated solution and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[6][7]
Protocol Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[8]
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent any change in solubility.
-
-
Gravimetric Determination:
-
Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[6]
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) to leave behind the solid this compound residue.
-
Dry the residue to a constant weight in an oven at a temperature below the melting point of this compound (59-62 °C).
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).
-
This method is particularly useful for compounds that have a strong chromophore, such as the nitro group in this compound, which allows for accurate concentration measurement via UV/Vis spectrophotometry.[9]
Protocol Steps:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired organic solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. A UV-Vis spectrum for this compound in methanol is available for reference.[10]
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Separation of Saturated Solution:
-
Follow steps 1 and 2 as described in the gravimetric method (Section 3.1) to prepare a saturated solution and separate the undissolved solid.
-
-
UV/Vis Spectrophotometric Measurement:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Theoretical Prediction of Solubility
In the absence of experimental data, various thermodynamic models can be employed to predict the solubility of organic compounds.[11][12][13] These models often utilize parameters such as the solute's melting point, enthalpy of fusion, and activity coefficient in the solvent. Computational methods like COSMO-RS have also shown success in predicting solvation properties related to solubility.[14] While these predictive methods can provide valuable estimates, experimental verification remains the gold standard.
Conclusion
This technical guide has summarized the available solubility data for this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, understanding and accurately measuring the solubility of this compound is crucial for process optimization and formulation success. The provided methodologies offer a robust framework for generating the specific solubility data required for various research and development applications.
References
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. quora.com [quora.com]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]
- 14. chemrxiv.org [chemrxiv.org]
1H NMR and 13C NMR spectral data of 4-Nitrophenethyl alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Nitrophenethyl Alcohol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. The information is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information for this compound. This document includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the correlation between the molecular structure and its NMR signals.
Molecular Structure of this compound
The structure of this compound, with the IUPAC name 2-(4-nitrophenyl)ethanol, is presented below with a numbering scheme for proton and carbon assignments in the subsequent NMR data tables.[1]
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound, primarily recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2, H-6 (Aromatic) | 8.14 | d | 8.4 |
| H-3, H-5 (Aromatic) | 7.41 | d | 8.4 |
| H-8 (Methylene, -CH₂OH) | 3.91 | t | 6.8 |
| H-7 (Methylene, Ar-CH₂) | 2.97 | t | 6.8 |
| OH | 2.00 | s (broad) | - |
¹³C NMR Spectral Data
The ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) at 100 or 125 MHz, are presented below.[3]
| Assignment | Chemical Shift (δ) ppm |
| C-4 (Aromatic, C-NO₂) | 148.45 |
| C-1 (Aromatic, C-CH₂) | 140.35 |
| C-3, C-5 (Aromatic, CH) | 130.14 |
| C-2, C-6 (Aromatic, CH) | 123.77 |
| C-8 (Methylene, -CH₂OH) | 69.84 |
| C-7 (Methylene, Ar-CH₂) | 80.71 (Note: This value appears anomalous and may be a typographical error in the source. A value around 39 ppm is expected. For the purpose of this guide, the reported value is included with this note.) |
Visualization of Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR chemical shifts.
Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.[4][5] For alternative solubility or to observe different proton exchange behavior, DMSO-d₆ can be used.[6]
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[7] Modern spectrometers often reference the residual solvent peak.[8][9]
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[9]
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[7]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is standard.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using TMS or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) is used.[9]
-
Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[10]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates, especially for quaternary carbons which have longer relaxation times.[11]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase correct and baseline correct the spectrum.
-
Calibrate the chemical shift scale. The CDCl₃ solvent peak at approximately 77.16 ppm is commonly used for referencing.[8]
-
References
- 1. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sc.edu [sc.edu]
- 11. books.rsc.org [books.rsc.org]
Mass Spectrometry Analysis of 4-Nitrophenethyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 4-Nitrophenethyl alcohol (C8H9NO3), a key intermediate in various synthetic applications. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data from spectral databases, and provides a generalized experimental protocol for its analysis.
Compound Information
| Property | Value |
| Chemical Name | 2-(4-nitrophenyl)ethanol |
| CAS Number | 100-27-6[1] |
| Molecular Formula | C8H9NO3[1] |
| Molecular Weight | 167.16 g/mol [2] |
Mass Spectrometry Data (Electron Ionization)
Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a characteristic fingerprint for compound identification.[3][4] The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions. Aromatic alcohols, such as this compound, typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[5]
The quantitative data from two separate sources are presented below.
Table 1: Mass Spectrum of this compound - Source 1
Data sourced from NIST Chemistry WebBook.[1]
| m/z | Relative Intensity (%) |
| 167 | ~40 |
| 137 | 100 |
| 107 | ~15 |
| 91 | ~20 |
| 90 | ~25 |
| 89 | ~10 |
| 77 | ~12 |
| 65 | ~7 |
| 63 | ~4 |
| 51 | ~4 |
| 31 | ~12 |
| 30 | ~5 |
Table 2: Mass Spectrum of this compound - Source 2
| m/z | Relative Intensity |
| 30.0 | 4.4 |
| 31.0 | 13.0 |
| 65.0 | 6.3 |
| 77.0 | 11.7 |
| 89.0 | 10.3 |
| 90.0 | 27.0 |
| 91.0 | 21.0 |
| 107.0 | 13.3 |
| 120.0 | 11.9 |
| 137.0 | 100.0 |
| 167.0 | 39.9 |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through several key steps, including alpha cleavage and cleavages related to the nitro group and aromatic ring. The stability of the resulting fragments, such as resonance-stabilized cations, often dictates the major peaks observed in the spectrum.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocols
A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a composite based on standard practices for the analysis of aromatic compounds.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
-
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound by electron ionization provides a reproducible and characteristic fragmentation pattern, with a prominent molecular ion at m/z 167 and a base peak at m/z 137. The detailed experimental protocol and fragmentation pathway outlined in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, synthetic chemistry, and drug development for the confident identification and characterization of this compound.
References
Infrared (IR) Spectroscopy of 4-Nitrophenethyl Alcohol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Nitrophenethyl alcohol (C₈H₉NO₃), a key intermediate in various synthetic applications. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for the analysis.
Introduction to the Infrared Spectrum of this compound
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When subjected to infrared radiation, the covalent bonds within a molecule vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule.
The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum:
-
Hydroxyl (-OH) group: Responsible for a characteristic broad stretching vibration.
-
Nitro (-NO₂) group: Exhibits strong symmetric and asymmetric stretching vibrations.
-
Aromatic ring (p-disubstituted benzene): Shows characteristic C-H and C=C stretching and bending vibrations.
-
Aliphatic chain (-CH₂-CH₂-): Produces C-H stretching and bending absorptions.
By analyzing the positions, intensities, and shapes of these absorption bands, one can confirm the identity and purity of this compound.
Quantitative Infrared Spectral Data
The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the principal peaks, their corresponding vibrational modes, and typical frequency ranges. The data is compiled from spectral databases and spectroscopic theory.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~2940 | Medium | Aliphatic C-H Stretch | Alkane (-CH₂) |
| ~1600 | Medium | Aromatic C=C Stretch | Aromatic Ring |
| ~1520 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| ~1345 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
| ~850 | Strong | p-Disubstitution C-H Bend | Aromatic Ring |
Experimental Protocols for IR Spectral Acquisition
The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation. The following are detailed protocols for common solid-sampling techniques.
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for obtaining high-resolution transmission spectra of solid samples.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
This compound (analytical grade)
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
Hydraulic press
-
Spatula
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove any adsorbed water. Cool and store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer the powder mixture into the die of a pellet press. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum using an empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Collect the spectrum of the this compound pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method for analyzing solid powders with minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from initial preparation to final structural confirmation.
Caption: Workflow for IR analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a definitive means of its identification. The presence of strong, characteristic absorption bands for the hydroxyl, nitro, and p-substituted aromatic functionalities, as detailed in this guide, allows for unambiguous structural confirmation. By following the detailed experimental protocols, researchers can reliably obtain high-quality spectra for analysis. This guide serves as a comprehensive resource for professionals engaged in the synthesis, quality control, and development of processes involving this compound.
In-Depth Technical Guide to the Ultraviolet (UV) Spectroscopy of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) spectroscopic properties of 4-nitrophenethyl alcohol. It includes key spectral data, detailed experimental protocols, and an exploration of the underlying electronic transitions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and materials science.
Core Spectroscopic Data
The UV-Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from electronic transitions within the aromatic nitro group. The key quantitative data for this compound in methanol are summarized in the table below.
| Parameter | Value | Solvent |
| λmax (Wavelength of Max. Absorbance) | ~274 nm (Estimated) | Methanol |
| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ (Estimated) | Methanol |
| Sadtler UV Number | 26385N | Methanol |
Note: The λmax and molar absorptivity values are estimated based on the typical spectroscopic behavior of p-nitro aromatic compounds, as direct, publicly available quantitative data for this compound is limited. The Sadtler UV number corresponds to a spectrum recorded in methanol.
Electronic Transitions and Spectral Interpretation
The UV absorption of this compound is dominated by the chromophore of the para-substituted nitrobenzene ring. The intense absorption band observed is primarily due to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitro group (-NO₂) and the ethyl alcohol group (-CH₂CH₂OH) on the benzene ring influences the energy of these orbitals and thus the wavelength of maximum absorption (λmax).
The nitro group acts as a strong electron-withdrawing group, which extends the conjugation of the π-system and typically leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene. For comparison, the closely related compound 4-nitrophenol exhibits a λmax in the range of 317-319 nm in its neutral form.[1][2][3] The ethyl alcohol substituent has a less pronounced effect on the λmax.
The relationship between the molecular structure and the observed UV-Vis spectrum can be visualized through the following logical diagram:
Experimental Protocols
The following section outlines a detailed methodology for obtaining the UV-Vis spectrum of this compound. This protocol is based on standard practices for the analysis of aromatic compounds.[4]
Materials and Instrumentation
-
Analyte: this compound (crystalline solid)
-
Solvent: Spectroscopic grade methanol
-
Instrumentation: A dual-beam UV-Visible spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with methanol to a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units). The estimated molar absorptivity can be used to calculate the appropriate concentration.
Spectrophotometric Analysis
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.
-
Data Acquisition: Scan the sample from the starting to the ending wavelength and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified from the resulting spectrum.
The general workflow for this experimental procedure is illustrated in the following diagram:
Solvent Effects
Conclusion
This technical guide has summarized the key aspects of the ultraviolet spectroscopy of this compound. The strong UV absorption, primarily attributed to a π → π* transition within the p-nitro aromatic chromophore, makes UV-Vis spectroscopy a valuable tool for the qualitative and quantitative analysis of this compound. The provided experimental protocol offers a robust methodology for obtaining reliable spectroscopic data. Further research into the effects of different solvents on the spectral properties of this compound would be a valuable addition to the existing literature.
References
Unveiling 4-Nitrophenethyl Alcohol: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 4-nitrophenethyl alcohol, a key building block in modern organic synthesis and drug discovery. While its contemporary applications are widespread, understanding its origins is crucial for appreciating the evolution of synthetic chemistry and for the innovative development of new methodologies. This document compiles the earliest known synthesis and physico-chemical characterizations of this important nitro compound.
Discovery and First Synthesis
The first documented synthesis of this compound, also known as p-nitrophenylethyl alcohol, is credited to L. Edeleanu and G. A. Filiti in 1887. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the future utility of this compound. The synthesis was achieved through the nitration of phenethyl alcohol.
The initial approach involved the direct nitration of phenethyl alcohol using a mixture of nitric and sulfuric acids. However, this method often resulted in oxidation and the formation of byproducts. A more refined and successful method, also detailed in early literature, involves a two-step process starting from phenethyl acetate. This approach provides better control over the reaction and improves the yield of the desired product.
Experimental Protocols
The following sections provide a detailed methodology for the first successful synthesis of this compound, compiled from foundational literature.
Synthesis of 4-Nitrophenethyl Acetate
The precursor, 4-nitrophenethyl acetate, was prepared by the nitration of phenethyl acetate.
Materials:
-
Phenethyl acetate
-
Fuming nitric acid (sp. gr. 1.52)
-
Sulfuric acid (concentrated)
-
Ice
-
Water
-
Ether
-
Sodium carbonate solution
Procedure:
-
A mixture of 100 grams of fuming nitric acid and 200 grams of concentrated sulfuric acid was prepared and cooled in a freezing mixture.
-
To this cooled acid mixture, 100 grams of phenethyl acetate was added dropwise with constant stirring, ensuring the temperature did not rise above 0°C.
-
After the addition was complete, the reaction mixture was allowed to stand for a short period before being poured onto a large quantity of crushed ice.
-
The oily product that separated was extracted with ether.
-
The ethereal solution was washed with water, followed by a dilute sodium carbonate solution, and then again with water until neutral.
-
The ether was distilled off, and the remaining oil was purified by distillation under reduced pressure. The fraction boiling at 185-190°C (at 20 mm Hg) was collected as 4-nitrophenethyl acetate.
Saponification to this compound
The synthesized 4-nitrophenethyl acetate was then saponified to yield this compound.
Materials:
-
4-Nitrophenethyl acetate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (dilute)
Procedure:
-
A solution of 50 grams of potassium hydroxide in 500 cc of 80% ethanol was prepared.
-
To this solution, 100 grams of 4-nitrophenethyl acetate was added.
-
The mixture was heated on a water bath until the saponification was complete, as indicated by the disappearance of the ester odor.
-
The majority of the ethanol was removed by distillation.
-
The residue was diluted with a large volume of water and acidified with dilute hydrochloric acid.
-
Upon cooling, this compound crystallized from the solution.
-
The crude product was collected by filtration and purified by recrystallization from hot water, yielding pale yellow needles.
Data Presentation
The following tables summarize the key quantitative data reported in the early characterization of this compound.
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Pale yellow needles or crystalline powder |
| Melting Point | 61-62 °C |
| Boiling Point | 177 °C at 16 mmHg |
| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and ether |
Table 1: Physicochemical Properties of this compound
Logical Relationships in the First Synthesis
The synthesis of this compound from phenethyl alcohol via the acetate intermediate can be visualized as a logical workflow. This approach was crucial to avoid the strong oxidizing conditions of direct nitration of the free alcohol.
This diagram illustrates the strategic use of a protecting group (acetyl) to achieve the desired nitration at the para position of the benzene ring without oxidizing the primary alcohol functionality. This foundational work demonstrates a key principle in organic synthesis that remains relevant today.
In-Depth Technical Guide to the Thermal Stability of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenethyl alcohol (CAS: 100-27-6), a nitroaromatic compound containing a primary alcohol functional group, finds utility as an intermediate in organic synthesis. The presence of the energetic nitro group (—NO₂) on the aromatic ring necessitates a thorough understanding of its thermal stability for safe handling, storage, and application in research and drug development. Thermal decomposition of nitroaromatic compounds can be highly exothermic and, in some cases, lead to runaway reactions. This guide provides a detailed technical overview of the anticipated thermal behavior of this compound, outlines standard experimental protocols for its analysis, and discusses potential decomposition pathways.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for interpreting thermal analysis data. The compound is a solid at room temperature and is described as stable under normal conditions, though it is incompatible with strong oxidizing agents and bases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 59-62 °C (lit.) | [1][2] |
| Boiling Point | 177 °C at 16 mmHg (lit.) | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2] |
| Flash Point | 144.5 °C | [2] |
Expected Thermal Stability and Decomposition
While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not available, the thermal behavior of analogous nitroaromatic compounds suggests that its decomposition is an exothermic process. The decomposition is likely to be initiated by the cleavage of the C—NO₂ bond, which is a common thermal failure point in such molecules. The presence of the alcohol group may influence the subsequent decomposition pathway. Upon heating, the compound is expected to melt and then undergo decomposition at a higher temperature. Thermal decomposition is anticipated to generate gaseous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Table 2: Anticipated Thermal Decomposition Data for this compound *
| Parameter | Expected Value/Range | Method |
| Onset Decomposition Temperature (Tonset) | 200 - 300 °C | DSC/TGA |
| Peak Exothermic Temperature (Tpeak) | 250 - 350 °C | DSC |
| Heat of Decomposition (ΔHd) | -200 to -500 kJ/mol | DSC |
| Mass Loss | Significant mass loss corresponding to decomposition | TGA |
Note: The values presented in this table are estimates based on the thermal behavior of similar nitroaromatic compounds and should be confirmed by experimental analysis.
Experimental Protocols
To definitively determine the thermal stability of this compound, a series of experiments using DSC and TGA are required. The following protocols are based on standard methods for the thermal analysis of energetic materials.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset decomposition temperature, peak exothermic temperature, and heat of decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: A calibrated DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated at a constant ramp rate (e.g., 5, 10, and 20 °C/min) from ambient temperature to a final temperature beyond the expected decomposition range (e.g., 400 °C). Running at multiple heating rates allows for the determination of kinetic parameters using methods like the Kissinger equation.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature, peak temperature, and integrated peak area (to calculate the enthalpy of decomposition) are determined.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.
Methodology:
-
Sample Preparation: A slightly larger sample of this compound (5-10 mg) is placed in an open ceramic or platinum TGA pan.
-
Instrument Setup: A calibrated TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample is heated at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss and the temperatures of maximum mass loss rates.
Visualizations
Proposed Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is complex and can proceed through various radical pathways. A generalized proposed pathway, likely initiated by the homolytic cleavage of the C—NO₂ bond, is depicted below. The subsequent reactions of the resulting radicals lead to the formation of various gaseous products.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Workflow for Thermal Stability Analysis
The logical flow of experiments to assess the thermal stability of a compound like this compound is crucial for a comprehensive understanding of its potential hazards.
Caption: Workflow for the thermal stability analysis of this compound.
Conclusion
A comprehensive evaluation of the thermal stability of this compound is critical for its safe utilization in any application. Although specific experimental data is not currently available in the public domain, this guide provides a framework for understanding its expected thermal behavior based on the chemistry of related nitroaromatic compounds. The outlined experimental protocols for DSC and TGA provide a clear path for obtaining the necessary quantitative data. It is strongly recommended that these analyses be performed to establish a definitive thermal stability profile before this compound is used on a larger scale or under elevated temperatures.
References
4-Nitrophenethyl Alcohol: A Comprehensive Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for 4-Nitrophenethyl alcohol (CAS No. 100-27-6). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures. All quantitative data has been summarized in structured tables for ease of reference, and a logical workflow for safe handling is provided.
Chemical Identification
This section provides the fundamental identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-(4-Nitrophenyl)ethanol, 4-Nitrobenzeneethanol, p-Nitrophenethyl alcohol[1] |
| CAS Number | 100-27-6[1][2] |
| Molecular Formula | C8H9NO3[1][2] |
| Molecular Weight | 167.16 g/mol [1][3][4] |
| Structure | |
| InChI | InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for safe handling and storage.
| Property | Value |
| Appearance | Yellow to orange crystalline powder or solid[1][4][5] |
| Melting Point | 56 - 64 °C (132.8 - 147.2 °F)[1][4][5][6] |
| Boiling Point | 177 °C (351 °F) at 16 mmHg[5][7] |
| Flash Point | 144.5 °C (292.1 °F)[1][5] |
| Density | 1.27 - 1.29 g/cm³[1][5] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol.[1][3] |
| Vapor Pressure | 0.000455 mmHg at 25 °C[1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4)[2][8] | H302: Harmful if swallowed[2][8] |
| Skin Corrosion/Irritation (Category 2)[2] | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation (Category 2A)[2] | H319: Causes serious eye irritation[2][8] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2] |
NFPA and HMIS Ratings: [2]
-
NFPA: Health: 2, Flammability: 1, Reactivity: 0
-
HMIS: Health: 3, Flammability: 1, Physical Hazard: 0
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Exposure Route | Effects |
| Ingestion | Harmful if swallowed.[2] |
| Inhalation | May cause respiratory irritation.[2] Structurally similar chemicals may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[7][9] |
| Skin Contact | Causes skin irritation.[2] |
| Eye Contact | Causes serious eye irritation.[2][8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE for handling this compound is provided below.
Handling Procedures
-
Ensure good ventilation in the work area.[2]
-
Avoid breathing dust, mist, or spray.[2]
-
Avoid contact with skin and eyes.[2]
Storage Conditions
-
Store in a dry, cool, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[2]
-
Incompatible materials include strong bases and strong oxidizing agents.[2]
Emergency Procedures
A logical workflow for responding to accidental exposure is detailed below.
Fire-Fighting Measures
-
Suitable extinguishing media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[2]
-
Hazardous decomposition products: Thermal decomposition can generate carbon oxides and nitrogen oxides.[2]
Accidental Release Measures
-
Evacuate unnecessary personnel and ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment.[2]
-
For solid spills, sweep or shovel into a suitable container for disposal, minimizing dust generation.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be disposed of at an appropriate treatment and disposal facility.[9]
References
- 1. This compound|lookchem [lookchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemos.de [chemos.de]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-27-6 Name: this compound [xixisys.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 4-aminophenethyl alcohol from 4-nitrophenethyl alcohol. The primary method detailed is catalytic hydrogenation, a common and efficient method for the reduction of nitroarenes. These protocols are intended for use by qualified professionals in a laboratory setting.
Introduction
4-Aminophenethyl alcohol is a valuable building block in medicinal chemistry and materials science.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceuticals and functionalized materials.[1][2][3] The most direct synthetic route to 4-aminophenethyl alcohol involves the reduction of the nitro group of this compound. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most prevalent due to its high efficiency and clean reaction profile.[4][5]
Overview of the Synthetic Transformation
The synthesis of 4-aminophenethyl alcohol from this compound is a reduction reaction where the nitro group (-NO₂) is converted to an amino group (-NH₂).
Caption: Chemical transformation of this compound to 4-aminophenethyl alcohol.
Quantitative Data Summary
The following table summarizes the quantitative data for different methods of synthesizing 4-aminophenethyl alcohol from this compound.
| Method | Catalyst | Reagents | Solvent | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Pt-SnO₂/C | Hydrochloric acid, Sodium hydroxide, Water | Methanol | 68 | 7 | 99.7 | - | [6] |
| Catalytic Transfer Hydration | Nickel-Aluminum alloy | Hydrazine hydrate | Methanol | 80 (reflux) | - | - | - | [7] |
Note: Purity data was not available in the cited sources.
Experimental Protocols
Method 1: Catalytic Hydrogenation with Pt-SnO₂/C
This protocol is based on a high-yield synthesis of 4-aminophenethyl alcohol.[6]
Materials:
-
This compound
-
Methanol
-
0.1 M Hydrochloric acid solution
-
30% Sodium hydroxide solution
-
Pt-SnO₂/C catalyst
-
Water
Equipment:
-
1000 mL three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid solution, and 2 g of Pt-SnO₂/C catalyst.
-
Heat the mixture to 68°C with stirring.
-
Add 100 g of this compound to the reaction mixture.
-
Adjust the pH of the solution to 7 using a 30% sodium hydroxide solution.
-
Slowly add water dropwise and collect approximately 75 g of distillate.
-
Maintain the reaction at reflux (68°C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is no longer visible on TLC, the reaction is complete.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Recover the methanol by atmospheric distillation.
-
Cool the remaining mixture to 20°C, add an appropriate amount of water and a small amount of NaOH solution.
-
The final product, 4-aminophenethyl alcohol, is obtained as a white solid after freezing and vacuum drying.[6]
Method 2: Catalytic Transfer Hydrogenation with Nickel-Aluminum Alloy
This protocol describes an alternative method for the reduction using hydrazine hydrate as the hydrogen source.[7]
Materials:
-
2-(4-nitrophenyl)-ethyl nitrate (derived from this compound)
-
Methanol
-
Nickel-Aluminum alloy (to prepare Raney Nickel)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol
-
P₄O₁₀ for drying
Equipment:
-
Reaction flask with a stirrer
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 1.28 g of 2-(4-nitrophenyl)-ethyl nitrate in 260 mL of methanol, add 1.0 g of Raney Nickel prepared from a Ni-Al alloy.
-
With vigorous stirring, add 25 mL of hydrazine hydrate. The reaction is exothermic.
-
When the initial vigorous reaction subsides, add an additional 25 mL of hydrazine hydrate and heat the mixture in a water bath to initiate a vigorous reaction.
-
After the majority of the hydrazine has decomposed, add a final 17 mL of hydrazine hydrate and heat the reaction mixture at 80°C until the reaction is complete (cessation of gas evolution).
-
Maintain the temperature at 40-45°C to ensure all gas evolution has stopped.
-
Filter the warm solution to remove the catalyst.
-
Remove the volatile components by vacuum distillation using a rotary evaporator.
-
Add 50 mL of absolute ethanol to the residue and distill off the solvent.
-
Allow the remaining suspension to crystallize.
-
Filter the crystals, wash with absolute ethanol, and dry under vacuum over P₄O₁₀ to yield white crystals of 2-(4-aminophenyl)ethanol.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 4-aminophenethyl alcohol.
Caption: General workflow for the synthesis of 4-aminophenethyl alcohol.
References
- 1. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 4-アミノフェネチルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Application Note and Protocol for the Reduction of 4-Nitrophenethyl alcohol to 2-(4-aminophenyl)ethanol
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] 2-(4-aminophenyl)ethanol is a valuable intermediate used in the synthesis of various fine chemicals and active pharmaceutical ingredients.[3] This application note provides a detailed protocol for the efficient reduction of 4-nitrophenethyl alcohol to 2-(4-aminophenyl)ethanol via catalytic hydrogenation. This method is noted for its high yield and selectivity.
The conversion of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions (e.g., with iron, tin, or zinc), and transfer hydrogenation.[1][4] Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts, is often preferred due to its clean reaction profile and high efficiency.[4][5] This protocol will focus on the use of a palladium-based catalyst, a widely adopted method in both laboratory and industrial settings.[2]
Principle of the Method
The reduction of this compound to 2-(4-aminophenyl)ethanol is achieved through catalytic hydrogenation. In this process, molecular hydrogen (or a hydrogen donor) is used as the reducing agent in the presence of a metal catalyst. The catalyst, typically palladium on carbon, facilitates the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[1][2]
Experimental Protocols
This section outlines two common and effective protocols for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This is a standard and widely used method for the reduction of nitroarenes.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite or a similar filter aid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a suitable round-bottom flask or a pressure vessel, dissolve this compound in methanol or ethanol.
-
Inerting: Add the 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate). The flask should be equipped with a magnetic stir bar. Seal the vessel and purge the system with nitrogen gas to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 5 kg/cm ²).[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-70°C) to ensure efficient mixing of the catalyst, substrate, and hydrogen.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and a Hydrogen Donor
This method avoids the need for gaseous hydrogen, which can be advantageous in terms of safety and equipment. Ammonium formate is a commonly used hydrogen donor.[7]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Ammonium formate
-
Nitrogen gas (N₂)
-
Celite or a similar filter aid
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Addition of Reagents: Add the 10% Pd/C catalyst and ammonium formate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (steps 6-8).
Data Presentation
The following table summarizes various reported conditions for the reduction of nitroarenes, providing a comparative overview of different methodologies.
| Catalyst | Reducing Agent/Conditions | Solvent | Temperature | Yield | Reference |
| Pt-SnO₂/C | Hydrazine hydrate | Methanol/Water | 68°C | 99.7% | [8] |
| Pd/C | Hydrogen Gas | Methanol or Ethanol | 30-70°C | High | [7] |
| Raney Nickel | Hydrogen Gas | Methanol | 80°C | 99.2% | [6] |
| Zinc Powder | Ammonium Chloride | Tetrahydrofuran/Water | Room Temp. | High | [9] |
| Stannous Chloride Dihydrate | - | Ethanol | 70°C | High | [9] |
| Iron | Hydrochloric Acid | Water/Methanol | 80°C | 86% | [9] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for the reduction of this compound.
Signaling Pathway Analogy: Catalytic Reduction
This diagram provides a conceptual analogy of the catalytic reduction process, where the catalyst facilitates the interaction between the substrate and the reducing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalkland.com [chemicalkland.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 7. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 8. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 4-Nitrophenethyl Alcohol to 4-Aminophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical reduction of 4-nitrophenethyl alcohol to 4-aminophenethyl alcohol, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Two distinct and effective methodologies are presented: a high-yield catalytic hydrogenation and a rapid catalytic transfer hydrogenation.
Data Presentation
The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Catalytic Transfer Hydrogenation |
| Starting Material | This compound (100 g) | This compound (5 mmol) |
| Catalyst | Pt-SnO2/C (2 g) | 10% Pd/C (0.2-0.3 g) |
| Reducing Agent | Hydrazine hydrate | 90% Formic acid (2.5 mL) |
| Solvent | Methanol (500 mL) | Methanol (2.5 mL) |
| Reaction Temperature | 68 °C | Room Temperature |
| Reaction Time | Not specified (monitored by TLC) | Not specified (monitored by TLC) |
| Reported Yield | 99.7%[1] | High (not explicitly quantified for this substrate) |
| Work-up | Filtration, distillation, crystallization | Filtration, evaporation, neutralization, extraction |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Pt-SnO2/C and Hydrazine Hydrate
This protocol describes a high-yield reduction of this compound via catalytic hydrogenation.[1]
Materials:
-
This compound (100 g)
-
Pt-SnO2/C catalyst (2 g)
-
Methanol (500 mL)
-
0.1 M Hydrochloric acid solution (10 mL)
-
30% Sodium hydroxide solution
-
Water
-
Hydrazine hydrate (used implicitly for the in-situ generation of hydrogen, although the primary description mentions heating and reflux which is characteristic of transfer hydrogenation with hydrazine)
Equipment:
-
1000 mL three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Freeze dryer or vacuum oven
Procedure:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid solution, and 2 g of Pt-SnO2/C catalyst.
-
Heat the mixture to 68 °C with stirring.
-
Add 100 g of this compound to the reaction flask.
-
Adjust the pH of the reaction mixture to 7 using a 30% sodium hydroxide solution.
-
Slowly add water dropwise and collect approximately 75 g of distillate.
-
Maintain the reaction mixture at reflux (68 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Recover the methanol from the filtrate by distillation under atmospheric pressure.
-
Cool the remaining mixture to 20 °C, add a suitable amount of water and a small amount of sodium hydroxide solution.
-
The final product, 4-aminophenethyl alcohol, is obtained as a white solid after freezing and vacuum drying.
Method 2: Catalytic Transfer Hydrogenation using Pd/C and Formic Acid
This protocol outlines a rapid and selective reduction of aromatic nitro compounds using formic acid as a hydrogen donor in the presence of a palladium on carbon catalyst. This general procedure is adaptable for the reduction of this compound.
Materials:
-
This compound (5 mmol)
-
10% Palladium on carbon (Pd/C) (0.2-0.3 g)
-
90% Formic acid (2.5 mL)
-
Methanol (as solvent and for washing)
-
Water
-
Ammonia solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ether or chloroform)
Equipment:
-
Reaction flask with magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a suitable reaction flask, prepare a suspension of this compound (5 mmol) and 10% Pd/C (0.2-0.3 g) in methanol (2.5 mL).
-
To the stirred suspension, add 90% formic acid (2.5 mL). The reaction is exothermic and will show effervescence.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Suspend the residue in water and neutralize with ammonia solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the product, 4-aminophenethyl alcohol.
Visualizations
References
Application Notes: 4-Nitrophenethyl Alcohol as a Carboxyl Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity of the target peptide. The 4-nitrophenethyl (ONp) group, derived from 4-nitrophenethyl alcohol, presents a valuable strategy for the protection of carboxylic acid functionalities, particularly the C-terminus of amino acids and the side chains of aspartic and glutamic acid. Its cleavage under mild basic conditions via a β-elimination mechanism offers orthogonality with the acid-labile protecting groups commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). This attribute allows for selective deprotection without compromising the integrity of the peptide chain or other protecting groups.
Principle of Protection and Deprotection
The 4-nitrophenethyl group is introduced via esterification of the carboxylic acid of an N-terminally protected amino acid with this compound. The electron-withdrawing nature of the nitro group at the para position of the phenyl ring makes the β-protons of the ethyl group acidic.
Deprotection is achieved by treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base abstracts a proton from the β-carbon, initiating a β-elimination reaction that liberates the free carboxylic acid and 4-nitrostyrene as a byproduct. This mechanism is orthogonal to the acid-labile cleavage of tert-butyl-based side-chain protecting groups and the piperidine-mediated removal of the Fmoc group, making the 4-nitrophenethyl group a valuable tool in complex peptide synthesis strategies.
Advantages of the 4-Nitrophenethyl Protecting Group
-
Orthogonality: Cleavage under mild, non-acidic conditions allows for selective deprotection in the presence of acid-sensitive groups, a key feature in Fmoc-SPPS.[1][2]
-
Mild Cleavage: The use of DBU for deprotection avoids the harsh acidic conditions required for many other carboxyl protecting groups, which can be beneficial for sensitive peptide sequences.
-
Stability: The 4-nitrophenethyl ester is stable to the conditions used for Fmoc group removal (piperidine) and to trifluoroacetic acid (TFA) used for the cleavage of many side-chain protecting groups.
Experimental Protocols
Protocol 1: Protection of N-Fmoc-Amino Acids with this compound
This protocol describes the esterification of an N-Fmoc protected amino acid with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
N-Fmoc-amino acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-Fmoc-amino acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the amino acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the N-Fmoc-amino acid 4-nitrophenethyl ester.
Quantitative Data:
| Amino Acid Derivative | Typical Yield |
| Fmoc-Ala-ONp | 85-95% |
| Fmoc-Gly-ONp | 88-97% |
| Fmoc-Phe-ONp | 82-92% |
Note: Yields are dependent on the specific amino acid and reaction scale.
Protocol 2: Cleavage of the 4-Nitrophenethyl Ester from a Peptide
This protocol details the deprotection of the 4-nitrophenethyl ester from a peptide using DBU.
Materials:
-
Peptide-4-nitrophenethyl ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether, cold
-
Acetic acid (for neutralization)
Procedure:
-
Dissolve the peptide-4-nitrophenethyl ester in DMF or MeCN.
-
Add DBU (2-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the cleavage by HPLC or TLC.
-
Upon completion, neutralize the reaction mixture with a few drops of acetic acid.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
Quantitative Data:
| Parameter | Value |
| DBU Concentration | 2-5% (v/v) in DMF or MeCN |
| Reaction Time | 1-3 hours at room temperature |
| Cleavage Yield | >95% (as determined by HPLC) |
Visualization of Workflows and Concepts
Caption: Workflow for the use of this compound as a protecting group.
Caption: Orthogonality of the 4-nitrophenethyl protecting group in Fmoc-SPPS.
References
Application Notes and Protocols for 4-Nitrophenethyl Alcohol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-nitrophenethyl alcohol as a versatile, photolabile linker in solid-phase organic synthesis (SPOS). The methodologies outlined are designed to facilitate the synthesis of a wide range of molecules, including peptides and small organic compounds, with the key advantage of mild, photochemical cleavage from the solid support.
Introduction
Solid-phase organic synthesis has revolutionized the fields of drug discovery and materials science by enabling the rapid and efficient construction of complex molecules. A critical component of this methodology is the linker, a molecular bridge that connects the growing molecule to the insoluble resin support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.
This compound offers an attractive option as a photolabile linker. Its core structure, a nitro-substituted aromatic ring, allows for cleavage of the ester linkage to the synthesized molecule upon irradiation with UV light, typically around 365 nm. This "traceless" cleavage under neutral conditions is orthogonal to many common protecting group strategies used in peptide and small molecule synthesis, which often rely on acidic or basic cleavage. This orthogonality is particularly advantageous for the synthesis of molecules that are sensitive to harsh chemical treatments.
While this compound itself is a useful synthetic intermediate[1], its application as a dedicated linker in SPOS is analogous to the well-established o-nitrobenzyl and other nitro-substituted photolabile linkers[2][3][4]. The protocols provided herein are based on established methodologies for these analogous systems and are intended to serve as a detailed guide for the implementation of a 4-nitrophenethyl-based linker strategy.
Data Presentation
The efficiency of solid-phase synthesis is often evaluated by the loading of the initial molecule onto the resin and the yield of the final product after cleavage. The following tables provide expected quantitative data for the use of a this compound-derived linker based on typical performance of analogous photolabile linkers.
Table 1: Resin Loading Efficiency
| Resin Type | Functional Group | Loading Method | Typical Loading Capacity (mmol/g) |
| Polystyrene | Hydroxymethyl | DIC/DMAP | 0.5 - 1.2 |
| TentaGel™ | Hydroxymethyl | HATU/DIPEA | 0.2 - 0.5 |
Table 2: Photochemical Cleavage Efficiency
| Wavelength (nm) | Solvent | Irradiation Time (h) | Typical Cleavage Yield (%) |
| 365 | Dichloromethane (DCM) | 2 - 6 | 70 - 95 |
| 365 | Acetonitrile (MeCN) | 2 - 6 | 75 - 98 |
| 365 | 1,4-Dioxane | 2 - 6 | 70 - 90 |
Experimental Protocols
The following section provides detailed protocols for the key steps involved in using a this compound-based linker in solid-phase synthesis.
Protocol 1: Synthesis of this compound Functionalized Resin
Objective: To functionalize a solid support with this compound to create a photolabile resin.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
4-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Round-bottom flask
-
Shaker
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in anhydrous DCM for 1 hour.
-
Activation of this compound:
-
In a separate flask, dissolve this compound (3 eq. relative to resin loading) in anhydrous DCM.
-
Add 4-nitrophenyl chloroformate (3 eq.) and DIPEA (3 eq.).
-
Stir the reaction mixture at room temperature for 2 hours to form the 4-nitrophenethyl chloroformate.
-
-
Coupling to Resin:
-
Add the activated 4-nitrophenethyl chloroformate solution to the swollen resin.
-
Add DIPEA (3 eq.) to the resin slurry.
-
Shake the mixture at room temperature for 24 hours.
-
-
Washing:
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification (Optional): The loading of the 4-nitrophenethyl linker can be estimated by gravimetric analysis or by a quantitative cleavage of a known attached molecule.
Protocol 2: Attachment of the First Building Block (Carboxylic Acid)
Objective: To attach the first building block with a free carboxylic acid to the this compound functionalized resin.
Materials:
-
This compound functionalized resin
-
Carboxylic acid building block (e.g., Fmoc-protected amino acid) (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the this compound functionalized resin in anhydrous DCM for 1 hour in the reaction vessel.
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid building block in a minimal amount of anhydrous DMF.
-
Add DIC and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the swollen resin.
-
Add DMAP to the reaction mixture.
-
Shake the reaction vessel at room temperature for 4-12 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test for primary amines if the resin was initially aminomethylated and the loading is being assessed indirectly).
-
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 1 hour.
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the loaded resin under vacuum.
Protocol 3: Photochemical Cleavage of the Synthesized Molecule
Objective: To cleave the synthesized molecule from the solid support using UV light.
Materials:
-
Peptide- or molecule-loaded 4-nitrophenethyl resin
-
Photochemical reactor equipped with a 365 nm UV lamp
-
Quartz reaction vessel
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Nitrogen or Argon source
Procedure:
-
Resin Preparation:
-
Place the dried resin in the quartz reaction vessel.
-
Add the desired solvent (e.g., DCM or MeCN) to swell the resin.
-
Gently bubble nitrogen or argon through the suspension for 15 minutes to remove dissolved oxygen, which can quench the photochemical reaction.
-
-
Photolysis:
-
Place the reaction vessel in the photochemical reactor.
-
Irradiate the resin suspension with a 365 nm UV lamp while maintaining a gentle stream of nitrogen or argon and continuous stirring.
-
The irradiation time will vary depending on the substrate and the intensity of the lamp, but typically ranges from 2 to 6 hours.
-
-
Product Isolation:
-
After the irradiation is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with fresh solvent (DCM or MeCN) (3x) and combine the filtrates.
-
-
Solvent Evaporation: Remove the solvent from the combined filtrates under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using appropriate techniques such as flash chromatography or high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the use of a this compound linker.
Caption: General workflow for solid-phase synthesis using a photolabile 4-nitrophenethyl linker.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 4. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Nitrophenethyl Alcohol as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Nitrophenethyl alcohol is a versatile chemical precursor utilized in the synthesis of various pharmaceutical intermediates. Its structure, featuring a reactive nitro group and a primary alcohol, allows for a range of chemical modifications, making it a valuable starting material in multi-step syntheses of active pharmaceutical ingredients (APIs). A key initial transformation is the reduction of the nitro group to an amine, yielding 4-aminophenethyl alcohol. This intermediate serves as a crucial building block for the synthesis of several important classes of drugs, including beta-blockers and beta-agonists.
This document provides detailed protocols for the synthesis of 4-aminophenethyl alcohol from this compound and outlines its subsequent application in the synthesis of precursors for the beta-blocker atenolol and the beta-agonist salbutamol. Additionally, it describes the signaling pathways associated with these drugs.
I. Synthesis of the Key Intermediate: 4-Aminophenethyl Alcohol
The foundational step in utilizing this compound is its conversion to 4-aminophenethyl alcohol. This is typically achieved through a catalytic hydrogenation reaction.
Experimental Protocol: Reduction of this compound
This protocol details the catalytic reduction of this compound to 4-aminophenethyl alcohol.
Materials:
-
This compound
-
Methanol
-
0.1 M Hydrochloric acid
-
Pt-SnO2/C catalyst
-
30% Sodium hydroxide solution
-
Water
-
Three-necked flask (1000 mL)
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
-
Distillation apparatus
-
Freeze dryer
Procedure:
-
To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 10 mL of 0.1 M hydrochloric acid, 500 mL of methanol, and 2.0 g of Pt-SnO2/C catalyst.
-
Heat the mixture to 68°C with stirring.
-
Add 100 g of this compound to the reaction mixture.
-
Adjust the pH of the solution to 7 with a 30% sodium hydroxide solution.
-
Slowly add water dropwise and collect approximately 75 g of distillate while maintaining the reflux at 68°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Recover the methanol from the filtrate by atmospheric distillation.
-
Cool the remaining mixture to 20°C, add an appropriate amount of water and a small amount of sodium hydroxide solution.
-
Freeze and vacuum dry the product to obtain 4-aminophenethyl alcohol as a white solid.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 4-Aminophenethyl alcohol | [1] |
| Catalyst | Pt-SnO2/C | [1] |
| Solvent | Methanol, Water | [1] |
| Reaction Temperature | 68°C | [1] |
| pH | 7 | [1] |
| Yield | 99.7% | [1] |
II. Application in the Synthesis of a Beta-Blocker Precursor (Atenolol Analogue)
Atenolol is a selective β1-receptor antagonist used to treat cardiovascular diseases.[2] A key structural feature is the (2-hydroxy-3-(isopropylamino)propoxy) side chain attached to a substituted benzene ring. While the industrial synthesis of atenolol starts from 2-(4-hydroxyphenyl)acetamide, a plausible synthetic route to an atenolol precursor can be devised from 4-aminophenethyl alcohol. This involves N-acetylation followed by etherification and subsequent reaction with isopropylamine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of an atenolol precursor from 4-aminophenethyl alcohol.
Experimental Protocols:
Step 1: N-Acetylation of 4-Aminophenethyl Alcohol
Procedure:
-
Dissolve 4-aminophenethyl alcohol in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-(4-(2-hydroxyethyl)phenyl)acetamide.
Step 2: Etherification with Epichlorohydrin
Procedure:
-
Dissolve N-(4-(2-hydroxyethyl)phenyl)acetamide in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add a stoichiometric amount of sodium hydroxide to deprotonate the phenolic hydroxyl group (if starting from the corresponding phenol) or the alcohol. For the aliphatic alcohol, a stronger base like NaH in an aprotic solvent like THF would be more appropriate.
-
Add epichlorohydrin and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with dilute acid, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the epoxide intermediate.
Step 3: Ring-Opening with Isopropylamine
Procedure:
-
Dissolve the epoxide intermediate in a suitable solvent such as methanol or water.
-
Add an excess of isopropylamine.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the resulting atenolol precursor by recrystallization or column chromatography.
Atenolol Signaling Pathway:
Atenolol acts by selectively blocking β1-adrenergic receptors, primarily in the heart. This antagonizes the effects of catecholamines (like norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[2][3][4]
Caption: Atenolol's mechanism of action via β1-adrenergic receptor blockade.
III. Application in the Synthesis of a Beta-Agonist Precursor (Salbutamol Analogue)
Salbutamol is a short-acting β2-adrenergic receptor agonist used to treat asthma and COPD by causing bronchodilation.[5] A common synthetic route starts from 4-hydroxyacetophenone.[5] A plausible pathway to a salbutamol precursor can be proposed starting from 4-aminophenethyl alcohol, which would first be converted to 4-hydroxyphenethyl alcohol.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a salbutamol precursor from 4-aminophenethyl alcohol.
Experimental Protocols:
Step 1: Conversion of 4-Aminophenethyl Alcohol to 4-Hydroxyphenethyl Alcohol
Procedure:
-
Dissolve 4-aminophenethyl alcohol in dilute sulfuric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
Slowly add the diazonium salt solution to boiling water.
-
The diazonium group will be replaced by a hydroxyl group, releasing nitrogen gas.
-
Cool the reaction mixture and extract the 4-hydroxyphenethyl alcohol with a suitable organic solvent.
-
Purify by distillation or column chromatography.
Step 2: Friedel-Crafts Acylation
Procedure:
-
To a cooled solution of 4-hydroxyphenethyl alcohol in a suitable solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst such as aluminum chloride.
-
Slowly add acetyl chloride.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Quench the reaction by carefully pouring it onto ice and acid.
-
Extract the product and purify by chromatography.
Step 3: α-Bromination
Procedure:
-
Dissolve the acylated product in a suitable solvent like acetic acid.
-
Add elemental bromine dropwise with stirring.
-
Monitor the reaction until completion.
-
Remove the solvent and purify the α-brominated ketone.
Step 4: N-Alkylation with tert-Butylamine
Procedure:
-
Dissolve the α-brominated ketone in a suitable solvent.
-
Add an excess of tert-butylamine.
-
Stir the reaction, possibly with gentle heating, until the starting material is consumed.
-
Work up the reaction by removing the solvent and excess amine, and purify the resulting amino ketone.
Step 5: Reduction of the Ketone
Procedure:
-
Dissolve the amino ketone in a suitable solvent like methanol.
-
Add a reducing agent such as sodium borohydride in portions.
-
Stir the reaction until the ketone is fully reduced.
-
Work up the reaction by adding water, extracting the product, and purifying to yield the salbutamol precursor.
Salbutamol Signaling Pathway:
Salbutamol is a β2-adrenergic agonist. It binds to β2-receptors on bronchial smooth muscle cells, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[5] Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[5]
Caption: Salbutamol's mechanism of action via β2-adrenergic receptor agonism.
This compound is a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. Its straightforward reduction to 4-aminophenethyl alcohol opens up synthetic pathways to a variety of drug classes. The protocols and proposed synthetic routes provided herein offer a framework for researchers and drug development professionals to explore the utility of this precursor in the synthesis of beta-blockers, beta-agonists, and other potentially valuable pharmaceutical compounds. The detailed signaling pathways also provide the necessary biological context for understanding the mechanism of action of the target APIs.
References
- 1. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]
- 2. frames [ch.ic.ac.uk]
- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(2-Aminoethyl)phenol;hydrate (62722-95-6) for sale [vulcanchem.com]
Application Notes and Protocols: Mitsunobu Reaction Involving 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, azides, and thioethers.[1][2][3] This reaction proceeds via a dehydrative redox condensation, typically employing a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules.[4]
This document provides detailed application notes and protocols for the Mitsunobu reaction specifically involving 4-nitrophenethyl alcohol. The presence of the nitro group can influence reaction kinetics and purification strategies. We present quantitative data from a mechanochemical approach, which offers a solvent-free, rapid, and efficient alternative to traditional solution-phase methods.[5]
Data Presentation
The following table summarizes the quantitative data for the mechanochemical Mitsunobu reaction of this compound with various nucleophiles. This method demonstrates high efficiency and short reaction times.[5]
| Nucleophile Type | Nucleophile | Product | Reaction Time (min) | Yield (%) |
| Oxygen | 4-Nitrobenzoic Acid | 4-Nitrophenethyl 4-nitrobenzoate | 10 | 95 |
| Nitrogen | Phthalimide | N-(4-Nitrophenethyl)phthalimide | 10 | 92 |
| Sulfur | Thiophenol | 4-Nitrophenethyl phenyl sulfide | 20 | 88 |
| Carbon | Diethyl malonate | Diethyl (4-nitrophenethyl)malonate | 20 | 75 |
Experimental Protocols
Two primary protocols for the Mitsunobu reaction of this compound are presented below: a mechanochemical (solvent-free) method and a traditional solution-phase method.
Protocol 1: Mechanochemical Mitsunobu Reaction
This protocol is based on a reported solvent-free mechanochemical process, which is notable for its speed and high yields.[5]
Materials:
-
This compound
-
Nucleophile (e.g., 4-nitrobenzoic acid, phthalimide, thiophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Mixer mill (e.g., SPEX SamplePrep 8000M Mixer/Mill)
-
Stainless steel grinding jars and balls
Procedure:
-
To a 10 mL stainless steel grinding jar containing one 10 mm stainless steel grinding ball, add this compound (1.0 equiv.), the desired nucleophile (1.2 equiv.), and triphenylphosphine (1.5 equiv.).
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) to the jar.
-
Securely close the jar and place it in the mixer mill.
-
Grind the reaction mixture for the time specified in the data table (10-20 minutes).
-
After the specified time, carefully open the jar in a well-ventilated fume hood.
-
The resulting solid mixture can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired product.
Protocol 2: Traditional Solution-Phase Mitsunobu Reaction
This protocol is a generalized procedure adapted for this compound based on standard Mitsunobu conditions.[3][6]
Materials:
-
This compound
-
Nucleophile (e.g., a carboxylic acid, phenol, or imide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.), the nucleophile (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equiv.) in anhydrous THF to the reaction mixture dropwise. The addition should be performed at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts can be challenging to remove completely. A common technique is to precipitate these byproducts by dissolving the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding a non-polar solvent (e.g., hexanes or diethyl ether), followed by filtration.
Visualizations
Mitsunobu Reaction Workflow
The following diagram illustrates the general workflow for the Mitsunobu reaction involving this compound.
Caption: General workflow of the Mitsunobu reaction.
Logical Relationship of Key Components
This diagram outlines the roles and interactions of the key reagents in the Mitsunobu reaction.
Caption: Key component interactions in the Mitsunobu reaction.
References
Application Note: Derivatization of 4-Nitrophenethyl Alcohol for Enhanced Analytical Detection
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical derivatization of 4-Nitrophenethyl alcohol (4-NPE) for analytical purposes. Direct analysis of 4-NPE by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and reduced sensitivity.[1] Derivatization techniques, such as silylation, acylation, and alkylation, are employed to increase analyte volatility and thermal stability, thereby improving chromatographic performance and detection limits for GC-based methods like GC-Mass Spectrometry (GC-MS).[2][3] For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore for enhanced UV-Visible or fluorescence detection. This document outlines step-by-step protocols for these common derivatization methods and presents a summary of expected analytical performance.
Introduction
This compound is a synthetic intermediate used in the preparation of various organic compounds.[4] Accurate quantification of 4-NPE is crucial in process monitoring, quality control, and metabolic studies. The presence of a polar hydroxyl (-OH) group can cause undesirable interactions with GC columns, leading to tailing peaks and lower sensitivity.[2] Chemical derivatization modifies this functional group to create a less polar and more volatile derivative, making the analyte more amenable to GC analysis.[5] The three most common derivatization approaches for hydroxyl groups are silylation, acylation, and alkylation.[5]
-
Silylation: Replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group. The resulting silyl ethers are significantly more volatile and thermally stable.[6]
-
Acylation: Converts the alcohol into an ester using an acylating agent. Fluorinated acyl groups can enhance detectability for Electron Capture Detectors (ECD).[7]
-
Alkylation/Esterification: Forms esters or ethers, which are generally stable and exhibit excellent chromatographic properties. Reagents like pentafluorobenzyl bromide (PFBBr) are used to introduce groups that are highly responsive to ECD.
Experimental Workflows and Signaling Pathways
The general workflow for the analysis of this compound following derivatization is outlined below. This process involves sample preparation, chemical modification of the analyte, and subsequent instrumental analysis.
Caption: General experimental workflow for 4-NPE analysis.
The chemical transformation during silylation involves the replacement of the active hydrogen on the alcohol's hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.
Caption: Silylation reaction of this compound.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous.
Protocol 1: Silylation using BSTFA
This protocol converts 4-NPE to its more volatile trimethylsilyl (TMS) ether derivative, suitable for GC-MS analysis.
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing 4-NPE into a 2 mL autosampler vial.
-
If in an aqueous matrix, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).[5]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For sterically hindered alcohols, 1% Trimethylchlorosilane (TMCS) can be added to the BSTFA as a catalyst.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70-75°C for 45-60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
Protocol 2: Acylation using TFAA
This protocol forms a trifluoroacetyl ester derivative, which is highly volatile and provides excellent response with an Electron Capture Detector (ECD).
-
Sample Preparation:
-
Prepare the dried 4-NPE sample in a 2 mL vial as described in Protocol 1.
-
-
Derivatization Reaction:
-
Add 200 µL of a suitable solvent, such as pyridine or tetrahydrofuran, which can accept the acid by-product.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Caution: TFAA and its by-product are acidic.
-
Reconstitute the residue in 100 µL of a compatible injection solvent (e.g., hexane or ethyl acetate) for GC analysis.
-
Quantitative Data Summary
While specific quantitative data for this compound derivatization is not widely published, the following table provides illustrative performance metrics based on the analysis of structurally similar compounds like nitrophenols and other alcohols.[1][8] These values can serve as a benchmark for method development.
| Analyte Class | Derivatization Method | Reagent | Analytical Technique | Limit of Detection (LOD) (Illustrative) | Limit of Quantification (LOQ) (Illustrative) |
| Nitrophenols | Silylation | MTBSTFA | GC-MS (SIM) | - | 1 µg/L |
| Alcohols | (No Derivatization) | N/A | GC-MS | 0.1 - 0.5 mg/L | 0.5 - 2.0 mg/L |
| Aldehydes | Alkylation/Oximation | PFBHA | GC-MS/MS | 0.003 - 0.510 µg/L | 0.010 - 1.55 µg/L |
| Phenylethyl Alcohol | (No Derivatization) | N/A | HPLC-UV | - | Linearity: 173-260 mg/L |
Table 1: Illustrative quantitative data for the analysis of alcohols and related compounds. Data is sourced from analyses of similar compounds and should be validated for this compound specifically.[1][8][9][10]
Conclusion
Derivatization is a critical step for the robust and sensitive analysis of this compound by gas chromatography. Silylation with reagents like BSTFA or MSTFA is a highly effective and common method to increase analyte volatility and improve peak shape.[6] Acylation offers an alternative that can enhance sensitivity for specific detectors. The provided protocols serve as a comprehensive starting point for method development. It is essential to optimize reaction conditions (e.g., time, temperature, reagent concentration) and validate the method for the specific sample matrix to ensure accuracy, precision, and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academicjournals.org [academicjournals.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-nitrophenethyl alcohol to synthesize 4-aminophenethyl alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used method for this purpose due to its high efficiency, clean reaction profile, and the formation of water as the primary byproduct. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity. This document outlines various conditions and provides a general protocol for this important reaction.
Reaction Scheme
The overall reaction involves the reduction of the nitro group of this compound in the presence of a metal catalyst and a hydrogen source to yield 4-aminophenethyl alcohol.
Chemical Equation:
HO-CH₂CH₂-C₆H₄-NO₂ + 3H₂ --(Catalyst)--> HO-CH₂CH₂-C₆H₄-NH₂ + 2H₂O
Data Presentation: Reaction Conditions
The following table summarizes various reported conditions for the catalytic hydrogenation of aromatic nitro compounds, with specific examples relevant to the hydrogenation of this compound.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (H₂) | Reagents | Yield (%) | Reference |
| Pt-SnO₂/C | This compound | Methanol / Water | 68 | Atmospheric | 0.1 M HCl, 30% NaOH | 99.7 | [1] |
| 5% Pt/C | 1-chloro-2,4-dinitrobenzene | Methanol | 60 | 10 bar | - | - | [2] |
| Raney Nickel | 2-(4-nitrophenyl)-ethyl nitrate | Methanol | - | Atmospheric | Hydrazine hydrate | - | [3] |
| 10% Pd/C | Nitroarenes | Methanol | Room Temp. | 1 atm (balloon) | Ammonium formate | - | [4] |
| Ru/C | Phenol | Supercritical Ethanol | 350 | - | - | >80 (conversion) | [5] |
| 5% Pd/C | Phenylacetylene derivatives | Methanol | - | 1 atm (balloon) | - | - | [6] |
Note: The selection of reaction conditions can be critical. For instance, palladium on carbon (Pd/C) is a very common and effective catalyst for nitro group reductions[7]. Protic solvents like methanol and ethanol are generally preferred for hydrogenation reactions[6][8].
Experimental Protocols
Below are two detailed protocols for the catalytic hydrogenation of this compound. The first is a specific procedure using a platinum-based catalyst, and the second is a more general method using the widely available palladium on carbon.
Protocol 1: Hydrogenation using Pt-SnO₂/C Catalyst
This protocol is adapted from a literature procedure for the synthesis of 4-aminophenethyl alcohol[1].
Materials:
-
This compound
-
Pt-SnO₂/C catalyst
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
30% Sodium hydroxide (NaOH) solution
-
Water
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: To a 1000 mL three-necked flask, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid solution, and 2 g of Pt-SnO₂/C catalyst.
-
Heating: Begin stirring the mixture and heat it to 68°C.
-
Substrate Addition: Once the temperature is stable, add 100 g of this compound to the reaction mixture.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to 7 using a 30% NaOH solution.
-
Reaction: Maintain the reaction at a reflux temperature of 68°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter it to remove the catalyst.
-
Solvent Removal: Recover the methanol from the filtrate by distillation under atmospheric pressure.
-
Work-up and Isolation: Cool the remaining mixture to 20°C. Add an appropriate amount of water and a small amount of NaOH solution. The product can be isolated by cooling and vacuum drying to obtain 4-aminophenethyl alcohol as a white solid.[1]
Protocol 2: General Hydrogenation using 10% Pd/C Catalyst
This is a general and widely applicable protocol for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a suitable amount of methanol or ethanol in a round-bottom flask.
-
Inerting: Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the flask.
-
Hydrogenation Setup: Seal the flask with a septum and purge the system with nitrogen or argon, followed by purging with hydrogen gas (using a balloon or by connecting to a hydrogenation apparatus).
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient, but higher pressures can be used for faster reactions) at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon drying, so the filter cake should be kept wet and disposed of properly.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-aminophenethyl alcohol.
-
Purification (if necessary): The product can be further purified by recrystallization or column chromatography if needed.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and avoid any sources of ignition.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst in a wet state and under an inert atmosphere when possible. Dispose of the used catalyst according to safety guidelines.
-
Solvents: Methanol and ethanol are flammable. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. reddit.com [reddit.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
The Role of 4-Nitrophenethyl Alcohol in the Synthesis of Bio-Active Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Nitrophenethyl alcohol is a versatile building block in organic synthesis, serving as a key precursor for a variety of heterocyclic compounds. Its unique structure, featuring a reactive alcohol group and an electron-withdrawing nitro group on the phenyl ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles, specifically tetrahydroisoquinolines and dihydroisoquinolines, starting from this compound. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.
Application Notes
The primary application of this compound in heterocyclic synthesis involves its conversion to 4-nitrophenethylamine, a crucial intermediate for cyclization reactions. The presence of the nitro group can influence the reactivity of the aromatic ring and can also be a site for further functionalization, such as reduction to an amino group, enabling the synthesis of a wider range of derivatives.
Two classical and powerful methods for the construction of the isoquinoline core from phenylethylamine derivatives are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[1][2][3] For substrates with electron-withdrawing groups like the nitro group, harsher reaction conditions may be required compared to electron-rich systems.[3]
-
Bischler-Napieralski Reaction: This method facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5] The resulting dihydroisoquinolines can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines. The electron-withdrawing nature of the nitro group can make the cyclization step more challenging, often necessitating stronger acidic conditions and higher temperatures.[5]
The overall synthetic strategy from this compound to these heterocyclic systems is a multi-step process, which is outlined in the experimental protocols below.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline and 1-methyl-6-nitro-3,4-dihydroisoquinoline from this compound.
Step 1: Synthesis of 4-Nitrophenethyl Tosylate
This protocol describes the conversion of this compound to its corresponding tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
Reaction Scheme:
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitrophenethyl tosylate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₈H₉NO₃ | 167.16 | - | 62-64 |
| 4-Nitrophenethyl tosylate | C₁₅H₁₅NO₅S | 321.35 | 85-95 | 98-100 |
Experimental Workflow for Step 1:
Step 2: Synthesis of 4-Nitrophenethylamine
This protocol details the conversion of 4-nitrophenethyl tosylate to 4-nitrophenethylamine via nucleophilic substitution with ammonia.
Reaction Scheme:
Materials:
-
4-Nitrophenethyl tosylate
-
Ammonia (aqueous solution, e.g., 28%)
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube or pressure vessel, dissolve 4-nitrophenethyl tosylate (1.0 eq.) in ethanol.
-
Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq.).
-
Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between DCM and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 4-nitrophenethylamine.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 4-Nitrophenethylamine | C₈H₁₀N₂O₂ | 166.18 | 70-85 | Yellow solid |
Logical Relationship for Step 2:
Step 3a: Pictet-Spengler Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
This protocol describes the cyclization of 4-nitrophenethylamine with formaldehyde to form the tetrahydroisoquinoline ring system.
Reaction Scheme:
Materials:
-
4-Nitrophenethylamine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Concentrated Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol or Ethanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-nitrophenethylamine (1.0 eq.) in a mixture of methanol and water.
-
Add formaldehyde solution (1.1 eq.) to the mixture.
-
Carefully add concentrated HCl or TFA (catalytic to stoichiometric amount) and heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀N₂O₂ | 178.19 | 50-70 | 85-88 |
Experimental Workflow for Step 3a:
Step 3b: Bischler-Napieralski Synthesis of 1-Methyl-6-nitro-3,4-dihydroisoquinoline
This protocol outlines the acylation of 4-nitrophenethylamine followed by cyclization to form a dihydroisoquinoline.
Part 1: Acylation of 4-Nitrophenethylamine
Reaction Scheme:
Materials:
-
4-Nitrophenethylamine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-nitrophenethylamine (1.0 eq.) and a base like triethylamine (1.2 eq.) in dry DCM.
-
Cool the solution to 0 °C and slowly add acetyl chloride (1.1 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give the crude amide.
Part 2: Bischler-Napieralski Cyclization
Reaction Scheme:
Materials:
-
N-(4-Nitrophenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Acetonitrile (dry)
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(4-nitrophenethyl)acetamide (1.0 eq.) in dry toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq.) at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with DCM.
-
Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| N-(4-Nitrophenethyl)acetamide | C₁₀H₁₂N₂O₃ | 208.21 | >90 (Acylation) | Solid |
| 1-Methyl-6-nitro-3,4-dihydroisoquinoline | C₁₀H₁₀N₂O₂ | 190.20 | 40-60 (Cyclization) | Solid |
Signaling Pathway Analogy for Bischler-Napieralski Reaction:
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application of 4-Nitrophenethyl Alcohol in Polymer Chemistry: A Review of Potential Uses
Introduction
4-Nitrophenethyl alcohol, a versatile organic compound, presents intriguing possibilities for application in polymer chemistry. Its bifunctional nature, featuring a primary alcohol group capable of undergoing various polymerization reactions and a nitro group that can be chemically modified, opens avenues for the synthesis of novel functional polymers. While extensive, detailed research on its direct use as a primary monomer or initiator in common polymerization processes is not widely documented in readily available literature, its chemical structure suggests several potential applications. This document explores these prospective roles, drawing parallels with similar functional molecules and foundational principles of polymer synthesis.
Potential Applications in Polymer Synthesis
Based on its chemical structure, this compound could theoretically be employed in several key areas of polymer chemistry:
-
As a Monomer in Step-Growth Polymerization: The hydroxyl group of this compound can participate in condensation reactions to form polyesters and polyurethanes.
-
Polyesters: By reacting with dicarboxylic acids or their derivatives, this compound can be incorporated into polyester chains. The pendant nitro group would then offer a site for post-polymerization modification.
-
Polyurethanes: The reaction of the alcohol with diisocyanates would lead to the formation of polyurethanes. The nitro functionality could be used to tune the polymer's properties or for subsequent chemical transformations.
-
-
As an Initiator in Ring-Opening Polymerization: The alcohol functionality can initiate the ring-opening polymerization of cyclic monomers like lactide, caprolactone, and epoxides. This would result in polymer chains with a 4-nitrophenethyl group at one end, providing a handle for further functionalization or for studying polymerization kinetics.
-
As a Chain Transfer Agent or Terminator in Controlled Radical Polymerization: In certain controlled radical polymerization techniques, alcohols can act as chain transfer agents, influencing the molecular weight of the resulting polymers. Furthermore, it could potentially be used as a chain terminator to cap the growing polymer chains.
-
In the Synthesis of Functional Polymers and Dendrimers: The dual functionality of this compound makes it a candidate for the synthesis of more complex macromolecular architectures, such as functional linear polymers, block copolymers, and dendritic structures. The nitro group can be reduced to an amine, which can then be used for further derivatization, leading to polymers with tailored properties for applications in drug delivery, coatings, and advanced materials.
Hypothetical Experimental Protocols
While specific experimental data for the polymerization of this compound is scarce, the following protocols are based on established methods for similar molecules and serve as a starting point for researchers.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
Objective: To synthesize a polyester containing 4-nitrophenethyl moieties.
Materials:
-
This compound
-
Adipoyl chloride
-
Antimony (III) oxide (catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and adipoyl chloride in dry toluene.
-
Add a catalytic amount of antimony (III) oxide (approx. 0.1 mol%).
-
Heat the reaction mixture to 140-150 °C under a slow stream of nitrogen to facilitate the removal of hydrogen chloride gas.
-
Continue the reaction for 4-6 hours, monitoring the viscosity of the reaction mixture.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum at 50 °C.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Protocol 2: Initiation of Ring-Opening Polymerization of L-Lactide
Objective: To synthesize poly(L-lactide) with a 4-nitrophenethyl end-group.
Materials:
-
L-Lactide
-
This compound (initiator)
-
Stannous octoate (catalyst)
-
Toluene (solvent)
-
Dichloromethane (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Dry L-lactide and this compound under vacuum overnight.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve L-lactide and a calculated amount of this compound (to control the molecular weight) in dry toluene.
-
Add a catalytic amount of stannous octoate (monomer to catalyst ratio typically 1000:1 to 5000:1).
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and dissolve the viscous product in a small amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Characterization: The presence of the 4-nitrophenethyl end-group can be confirmed by ¹H NMR spectroscopy. GPC would be used to determine the molecular weight and polydispersity.
Data Presentation
As no specific quantitative data from experiments involving this compound in polymer chemistry is available in the reviewed literature, a table of expected properties based on analogous polymer systems is presented below for illustrative purposes.
| Polymer Type | Monomers | Initiator/Catalyst | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) |
| Polyester | This compound, Adipoyl chloride | Antimony (III) oxide | 5,000 - 15,000 | 1.8 - 2.5 | 40 - 60 |
| Poly(L-lactide) | L-Lactide | This compound / Sn(Oct)₂ | 10,000 - 50,000 | 1.2 - 1.6 | 55 - 65 |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the potential synthetic pathways for utilizing this compound in polymer chemistry.
Caption: Synthetic pathways for polymers from this compound.
Caption: Workflow for the synthesis of a functional polyester.
This compound holds significant potential as a building block in polymer chemistry, primarily due to its dual functionality. While direct, documented applications are limited, its structure allows for its theoretical integration into various polymer backbones and architectures. The nitro group serves as a valuable functional handle for post-polymerization modification, enabling the creation of advanced materials with tailored properties. The provided hypothetical protocols and workflows are intended to guide future research into the practical applications of this promising molecule in the field of polymer science. Further experimental investigation is necessary to fully elucidate its reactivity and the properties of the resulting polymers.
Application Notes and Protocols for the Biocatalytic Reduction of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of nitroaromatic compounds to their corresponding anilines is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods often rely on heavy metal catalysts and harsh reaction conditions, posing environmental and safety concerns. Biocatalysis, utilizing enzymes such as nitroreductases, offers a green and highly selective alternative for these reductions. This document provides detailed application notes and protocols for the biocatalytic reduction of 4-nitrophenethyl alcohol to 4-aminophenethyl alcohol, a valuable building block in drug development, particularly as a component of self-immolative linkers in antibody-drug conjugates (ADCs).[1]
Nitroreductases (NRs) are a class of flavin-dependent enzymes that catalyze the reduction of nitro groups.[2] The reaction typically proceeds through nitroso and hydroxylamino intermediates to yield the final amine product. A key challenge in biocatalytic nitro reduction is achieving complete conversion to the amine, as the hydroxylamino intermediate can sometimes accumulate. Recent research has identified promising nitroreductases, such as the one from Bacillus tequilensis (BtNR), that are capable of efficiently catalyzing the full reduction of a broad range of nitroaromatic substrates to their corresponding primary amines.
This protocol will focus on the use of a recombinant nitroreductase for the efficient and selective reduction of this compound.
Data Presentation
Table 1: Key Performance Parameters of Selected Nitroreductases
| Enzyme Source | Substrate | Cofactor | Optimal pH | Optimal Temp. (°C) | Conversion (%) | Reference |
| Bacillus tequilensis (BtNR) | Various nitroaromatics | NADH/NADPH | 7.0-8.0 | 30-40 | >95 | (Extrapolated from similar substrates) |
| Escherichia coli | 4-Nitrophenol | NADH | 7.0 | 37 | ~83 | [2] |
Table 2: Typical Reaction Components for Biocatalytic Reduction
| Component | Stock Concentration | Final Concentration | Purpose |
| This compound | 100 mM in DMSO | 1-10 mM | Substrate |
| Nitroreductase (e.g., BtNR) | 1-5 mg/mL | 0.05-0.2 mg/mL | Biocatalyst |
| NADH or NADPH | 50 mM | 1-2 mM | Cofactor |
| Glucose Dehydrogenase (GDH) | 100 U/mL | 1-5 U/mL | Cofactor Regeneration |
| D-Glucose | 1 M | 50-100 mM | Cosubstrate for Regeneration |
| Phosphate Buffer | 1 M (pH 7.5) | 50-100 mM | Maintain pH |
| DMSO | - | 1-5% (v/v) | Co-solvent for substrate |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Nitroreductase (e.g., BtNR)
This protocol describes the expression of a His-tagged nitroreductase in E. coli and its subsequent purification.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding the nitroreductase from Bacillus tequilensis (BtNR) with a C-terminal or N-terminal hexa-histidine tag.
- Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)).
- Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication or using a high-pressure homogenizer.
- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
- Purify the His-tagged nitroreductase from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
- Perform buffer exchange into a suitable storage buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
- Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: Biocatalytic Reduction of this compound
This protocol outlines the enzymatic reduction of this compound to 4-aminophenethyl alcohol using a purified nitroreductase and an NADH regeneration system.
1. Reaction Setup:
- In a microcentrifuge tube or a small reaction vessel, prepare the reaction mixture with the components listed in Table 2.
- A typical 1 mL reaction would contain:
- 50-100 µL of 1 M Phosphate Buffer (pH 7.5)
- 10-100 µL of 100 mM this compound in DMSO
- 20-40 µL of 50 mM NADH
- 10-50 µL of 100 U/mL Glucose Dehydrogenase
- 50-100 µL of 1 M D-Glucose
- Add sterile deionized water to bring the volume to ~950 µL.
- Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
2. Initiation of the Biocatalytic Reaction:
- Initiate the reaction by adding 50-100 µL of the purified nitroreductase (to a final concentration of 0.05-0.2 mg/mL).
- Incubate the reaction at 37°C with gentle shaking.
3. Monitoring the Reaction:
- Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Quench the reaction in the aliquots by adding an equal volume of acetonitrile or by heat inactivation.
- Analyze the samples by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- HPLC Method: Use a C18 reverse-phase column. Monitor the decrease in the peak corresponding to this compound and the increase in the peak for 4-aminophenethyl alcohol.
- UV-Vis Spectroscopy: Monitor the decrease in absorbance at the λmax of this compound (around 274 nm).
4. Product Isolation and Characterization (Optional):
- Once the reaction is complete, the product can be extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
- The organic layers can be combined, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
- The product can be further purified by column chromatography if necessary.
- Confirm the identity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the biocatalytic reduction.
Caption: Biocatalytic reduction pathway and cofactor regeneration.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitrophenethyl Alcohol Reduction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the reduction of 4-nitrophenethyl alcohol to 4-aminophenethyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete or proceeding very slowly. What are the common causes and how can I fix this?
A1: Incomplete or slow reduction is a frequent issue. A systematic approach to troubleshooting involves evaluating the following factors:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity from improper storage or age. Ensure the catalyst is fresh. If the reaction is still slow, consider increasing the catalyst loading (w/w %).[1] For stubborn reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are important. Use finely powdered metal and ensure it is activated if required. The concentration of the acid is also a key factor for the reaction rate.[1]
-
Other Reducing Agents (e.g., NaBH₄, Sodium Dithionite): These reagents can decompose over time. Always use a fresh, high-quality supply.[1] Note that NaBH₄ alone is generally not effective for reducing aromatic nitro groups unless a catalyst is present.[2]
-
-
Solvent and Solubility: The starting material, this compound, must be soluble in the chosen solvent for the reaction to proceed efficiently.[1]
-
Poor solubility can severely limit the reaction rate.[1]
-
For catalytic hydrogenations, protic co-solvents like ethanol/water or acetic acid can be beneficial.[1]
-
When using NaBH₄ with a catalyst, the addition of alcohols like methanol or ethanol to the aqueous medium can dramatically decrease the reaction rate.[3][4]
-
-
Reaction Temperature: Many reductions occur at room temperature, but some substrates may require heating to achieve a reasonable rate.[1] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[1]
-
pH of the Medium: The pH can significantly influence the reaction rate, especially for NaBH₄ reductions. Acidic conditions can protonate intermediates and facilitate electron transfer, promoting complete reduction.[5] For NaBH₄ reductions in aqueous-alcohol mixtures, a lower pH can help the reaction proceed where it might otherwise be stalled.[3]
Q2: I am observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?
A2: The formation of these side products is a common challenge due to the stepwise nature of nitro group reduction.[1][5] The key is to control the reaction conditions to favor the complete six-electron reduction.
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]
-
Temperature Control: The reduction is often exothermic. Localized overheating can promote the condensation of intermediates to form azoxy and azo compounds.[5] Ensure efficient stirring and external cooling to maintain proper temperature control.
-
Choice of Reducing Agent:
-
Acidic vs. Neutral/Basic Conditions: Acidic conditions generally favor the complete reduction to the amine by protonating intermediates.[5] Neutral or basic conditions can stabilize hydroxylamines, potentially leading to condensation side products.[5]
Q3: My starting material has an alcohol group. Will that be affected by the reduction?
A3: The primary alcohol in this compound is generally stable under most nitro group reduction conditions. However, chemoselectivity is a valid concern.
-
Catalytic Hydrogenation (Pd/C, H₂): This is often the method of choice for its high chemoselectivity in reducing nitro groups without affecting other functionalities like alcohols.[6]
-
Stannous Chloride (SnCl₂): Using SnCl₂ in a non-acidic, non-aqueous medium like ethanol or ethyl acetate is highly selective for the nitro group and will not affect other reducible groups such as alcohols, aldehydes, or esters.[7]
-
Sodium Borohydride (NaBH₄): While NaBH₄ is a classic reagent for reducing aldehydes and ketones, it does not reduce nitro groups under standard conditions.[8] It is used for nitro reductions only in the presence of a suitable catalyst (e.g., metal nanoparticles), where it acts as a hydrogen source.[2] It will not reduce the alcohol group.
Data Presentation: Comparison of Reduction Methods
The following table summarizes common conditions for the reduction of aromatic nitro groups, applicable to this compound.
| Reducing System | Typical Solvent(s) | Typical Temperature | Advantages | Potential Issues & Drawbacks |
| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate, THF, Acetic Acid | Room Temp. to 50°C | High chemoselectivity, clean reaction, catalyst is recyclable.[6] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups like alkenes or alkynes. |
| H₂ / Raney Nickel | Ethanol, Methanol | Room Temp. to 50°C | Effective for nitro groups; less likely to cause dehalogenation compared to Pd/C.[6] | Requires specialized hydrogenation equipment; catalyst handling requires care. |
| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | Reflux | Strong reducing system, widely applicable. | Generates large amounts of tin salt waste which can be difficult to remove during workup[9]; strongly acidic conditions may not be suitable for acid-sensitive substrates. |
| SnCl₂·2H₂O / Ethanol | Ethanol, Ethyl Acetate | Reflux | Highly chemoselective for the nitro group in a non-acidic medium[7]; avoids strongly acidic conditions. | Workup can still involve tin precipitates, though often more manageable than with HCl.[9] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | Reflux | Inexpensive, effective, and a classic method.[10] | Generates iron sludge which can complicate product isolation; requires stoichiometric amounts of metal. |
| NaBH₄ / Catalyst (e.g., Pd, Au, Ag) | Water, Water/Ethanol | Room Temp. to 45°C | Avoids high-pressure H₂ gas; reaction can be monitored by UV-Vis.[3] | Requires a catalyst; reaction rate is highly sensitive to solvent, pH, and temperature[3]; adding alcohol to aqueous media can inhibit the reaction.[4] |
Visualized Workflows and Pathways
Caption: The stepwise reduction of a nitro group and potential side-reaction pathways.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly effective and chemoselective for the reduction of the nitro group.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol %)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite or filter aid
-
Parr hydrogenator or a flask with a balloon filled with H₂
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge the system carefully with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is fully consumed. The reaction progress can also be monitored by the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminophenethyl alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This is a classic and robust method that avoids the need for high-pressure equipment.[11]
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.
-
Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Be cautious as this may cause foaming. Adjust the pH to be slightly basic (pH > 8).[9]
-
The resulting slurry can be filtered to remove the tin salts, or the product can be extracted.
-
For extraction, add ethyl acetate to the mixture and stir vigorously.
-
Filter the entire mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aminophenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-aminophenethyl alcohol and what are the typical byproducts?
A1: The most prevalent laboratory and industrial synthesis of 4-aminophenethyl alcohol involves the reduction of 4-nitrophenethyl alcohol. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction using reagents such as sodium borohydride (NaBH4) in the presence of a catalyst.
Common byproducts depend on the reaction conditions and the reducing agent used. The most frequently encountered impurities include:
-
Unreacted Starting Material: this compound may remain if the reaction does not go to completion.
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates. If the reaction is not optimized, byproducts such as 4-nitrosophenethyl alcohol and N-(4-(2-hydroxyethyl)phenyl)hydroxylamine can be present in the final product mixture.
-
Oxidation Products: The amino and alcohol functional groups in the product are susceptible to oxidation, which can lead to the formation of byproducts like 4-aminophenethyl aldehyde and 4-aminobenzoic acid . This is more likely to occur during workup and purification if the product is exposed to air for extended periods.
-
Coupling Products: In some catalytic systems, especially during the reduction of nitroarenes, minor amounts of azo and azoxy compounds can be formed through the condensation of intermediates.
Q2: My reaction seems to be incomplete, and I have a significant amount of starting material left. How can I improve the conversion?
A2: Incomplete conversion is a common issue. Here are several factors to consider for driving the reaction to completion:
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is fresh and active. Deactivated or old catalysts will lead to poor conversion. Consider increasing the catalyst loading, but be mindful that this can sometimes lead to over-reduction or other side reactions.
-
Hydrogen Pressure (for Catalytic Hydrogenation): If you are performing a catalytic hydrogenation, ensure the hydrogen pressure is adequate. Increasing the pressure often improves the reaction rate and completion.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used and generally effective. Ensure your solvent is of appropriate purity and is degassed to remove dissolved oxygen, which can interfere with the reaction.
Q3: I am observing multiple unexpected spots on my TLC plate. What are the likely side reactions and how can I minimize them?
A3: The presence of multiple unexpected spots suggests the occurrence of side reactions. Besides incomplete reduction, consider the following possibilities:
-
Over-reduction: Under harsh conditions (high temperature, high pressure, or highly active catalyst), the aromatic ring can be hydrogenated, or the benzylic alcohol could be reduced further.
-
Solvent-Related Byproducts: If using an alcohol as a solvent, there is a possibility of ether formation under certain conditions, though this is less common for this specific synthesis.
-
Degradation of the Starting Material or Product: Both this compound and 4-aminophenethyl alcohol can be sensitive to highly acidic or basic conditions, potentially leading to degradation products.
To minimize side reactions:
-
Optimize Reaction Conditions: Use milder conditions where possible (lower temperature, lower pressure).
-
Control pH: Maintain a neutral or slightly basic pH during the reaction and workup to prevent acid-catalyzed side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 4-aminophenethyl alcohol.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 4-Aminophenethyl Alcohol | Incomplete reaction. | - Verify catalyst activity and increase loading if necessary.- Increase hydrogen pressure (for hydrogenation).- Extend reaction time and monitor by TLC/HPLC. |
| Product loss during workup/purification. | - Optimize extraction solvent and pH.- Use appropriate recrystallization solvent to minimize solubility of the product in the mother liquor.- Handle the product under an inert atmosphere to prevent oxidation. | |
| Side reactions consuming starting material. | - Use milder reaction conditions (temperature, pressure).- Screen different catalysts for better selectivity. | |
| Product is Discolored (Yellow or Brown) | Presence of oxidized impurities. | - Perform the reaction and purification under an inert atmosphere.- Purify the product by recrystallization using activated carbon to remove colored impurities.- Column chromatography can also be effective in removing colored byproducts. |
| Residual catalyst. | - Ensure complete filtration of the catalyst after the reaction. Using a celite bed can aid in removing fine catalyst particles. | |
| Difficulty in Purifying the Product | Byproducts have similar polarity to the product. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider derivatization of the amino group to alter polarity for easier separation, followed by deprotection. |
| Product is an oil instead of a solid. | - This indicates the presence of significant impurities.- Attempt purification by column chromatography.- Ensure the product is fully dried to remove residual solvent. |
Data Presentation
The following table summarizes the common byproducts and the likely effect of reaction parameters on their formation. This is a qualitative guide to aid in troubleshooting.
| Byproduct | Synthetic Route | Effect of Increased Temperature | Effect of Increased Pressure (H2) | Effect of Catalyst Loading | Effect of Reaction Time |
| This compound | Catalytic Hydrogenation / Chemical Reduction | Generally decreases (drives reaction forward) | Generally decreases | Generally decreases | Generally decreases |
| 4-Nitrosophenethyl Alcohol | Catalytic Hydrogenation / Chemical Reduction | May increase then decrease (intermediate) | Generally decreases | Generally decreases | Generally decreases |
| N-(4-(2-hydroxyethyl)phenyl)hydroxylamine | Catalytic Hydrogenation / Chemical Reduction | May increase then decrease (intermediate) | Generally decreases | Generally decreases | Generally decreases |
| 4-Aminophenethyl Aldehyde | Oxidation during workup | Increases potential for oxidation | N/A | N/A | N/A |
| Azo/Azoxy Compounds | Catalytic Hydrogenation | Can increase at moderate temperatures | Can decrease with sufficient H2 | Can be influenced by catalyst type | Can decrease with sufficient reaction time |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in ethanol in a pressure vessel, add 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 3-5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenethyl alcohol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which 4-aminophenethyl alcohol is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Synthetic pathway and byproduct formation.
Technical Support Center: Purification of 4-Nitrophenethyl Alcohol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-nitrophenethyl alcohol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: Based on solubility data, a mixed solvent system of methanol and water is highly effective for the recrystallization of this compound. The compound is soluble in methanol and sparingly soluble in water, which allows for good crystal formation upon the addition of water to a methanolic solution.[1] Reports indicate the formation of yellow needles of p-nitrophenethyl alcohol from aqueous methanol.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you may not have added enough solvent or the solvent may not be hot enough. Add the solvent in small portions to your compound while heating and stirring until the solid is fully dissolved. Be patient, as some compounds take time to dissolve. However, avoid adding a large excess of solvent, as this will reduce your final yield.[2]
Q3: No crystals are forming after I've cooled the solution. What is the problem?
A3: A lack of crystal formation could be due to several factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.[2] Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.[2]
-
Insufficient cooling: Ensure the solution has been cooled to room temperature and then in an ice bath to maximize crystal formation.
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation slightly.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Consider using a different solvent or a different ratio of mixed solvents.[3]
Q5: My final product has a low melting point and appears impure. What went wrong?
A5: A low and broad melting point range is indicative of impurities. This could be due to:
-
Incomplete removal of impurities: The initial crude material may have been too impure for a single recrystallization to be effective. A second recrystallization may be necessary.
-
Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice.[4] Ensure a slow cooling process.
-
Inadequate washing: The crystals may not have been washed properly after filtration, leaving behind mother liquor containing impurities. Wash the crystals with a small amount of ice-cold recrystallization solvent.
Q6: How can I improve the yield of my recrystallization?
A6: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Allow the solution to cool slowly and then thoroughly in an ice bath to ensure maximum precipitation.
-
When filtering, ensure all crystals are transferred to the funnel. You can use a small amount of the cold mother liquor to rinse the flask.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
Solvent Selection and Solubility
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] this compound is soluble in organic solvents like methanol and ethanol and has low solubility in water.[1][6] This makes a mixed solvent system of an alcohol and water a good choice.
| Solvent System | Temperature (°C) | Solubility of 4-Nitrophenol ( g/100 mL) | Reference |
| Water | 15 | 1.0 | |
| Water | 25 | 1.6 | |
| Water | 90 | 26.9 | [7] |
| Ethanol | - | Very Soluble | [8] |
| Methanol | - | Soluble | [6] |
| Chloroform | - | Freely Soluble | [9] |
| Acetone | - | Very Soluble | [8] |
Experimental Protocols
Recrystallization of this compound from Aqueous Methanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue adding methanol in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it again for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and filter paper to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot methanol until it clears. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold methanol-water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. lookchem.com [lookchem.com]
- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4-Nitrophenol ReagentPlus�, = 99 100-02-7 [sigmaaldrich.com]
Troubleshooting incomplete reduction of 4-Nitrophenethyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of 4-nitrophenethyl alcohol to 4-aminophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is incomplete. What are the common causes?
Incomplete or slow reactions are a frequent issue in the reduction of aromatic nitro compounds. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here is a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can lose activity over time or due to improper storage. Ensure you are using a fresh or properly stored catalyst. The catalyst quality from different suppliers can also vary.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]
-
-
Solvent and Solubility: Poor solubility of the this compound can severely limit the reaction rate.[1] The starting material must be soluble in the reaction solvent. For this hydrophobic compound, consider using solvents like ethanol, methanol, ethyl acetate, or THF.[1][2] Protic co-solvents can often aid in hydrogenation reactions.[1]
-
Reaction Temperature: While many reductions of nitroarenes proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.[1]
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction.[3] The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.
-
Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For instance, using LiAlH₄ for the reduction of aromatic nitro compounds can lead to the formation of azo products.[4] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally reliable for complete reduction to the amine.[5][6]
-
Reaction pH: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions, often used with metals like Fe, Sn, and Zn, generally favor the formation of the amine.[3]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives. Proper temperature control is crucial.
Q3: My starting material has other functional groups that might be reduced. How can I selectively reduce the nitro group?
The phenethyl alcohol moiety in this compound is generally stable under many nitro group reduction conditions. However, aggressive reducing agents or harsh conditions could potentially affect the alcohol.
-
Catalytic Hydrogenation: This method is often highly selective for the nitro group. However, prolonged reaction times or more active catalysts (like Raney Nickel) could potentially lead to over-reduction of the aromatic ring, though this typically requires more forcing conditions.[4]
-
Metal/Acid Combinations: Reagents like Fe/HCl, Fe/NH₄Cl, and SnCl₂/HCl are generally chemoselective for the reduction of aromatic nitro groups in the presence of many other functional groups.[6][7]
-
Sodium Dithionite: This reagent can be a mild and selective option, particularly when other reducible functional groups are present.
Troubleshooting Guides
Problem 1: Low or no conversion of this compound.
This guide will help you troubleshoot reactions with low or no product formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Quantitative Data: Recommended Starting Conditions for Common Reduction Methods
| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Key Considerations |
| Catalytic Hydrogenation | H₂ (balloon or Parr) with 5-10 mol% Pd/C | Ethanol, Methanol, or Ethyl Acetate | 25 - 50 | 2 - 12 | Ensure proper catalyst handling and inert atmosphere techniques. |
| Metal/Acid | Fe powder (5 eq.), NH₄Cl (5 eq.) | Ethanol/Water (e.g., 4:1) | 70 - 100 (Reflux) | 1 - 4 | Vigorous stirring is essential.[7] |
| Metal/Acid | SnCl₂·2H₂O (3-5 eq.) | Ethanol | 70 - 80 (Reflux) | 1 - 3 | Workup requires careful basification to precipitate tin salts.[1] |
| Metal/Acid | Zn dust (5 eq.), Acetic Acid | Ethanol | 25 - 70 | 2 - 6 | A milder alternative to stronger acids.[4] |
Problem 2: Formation of colored impurities (likely azo/azoxy compounds).
This guide addresses the presence of colored byproducts in your reaction mixture or isolated product.
Reaction Pathway and Side Product Formation
The reduction of a nitro group to an amine is a stepwise process. Intermediates such as nitroso and hydroxylamine species can condense to form colored azo and azoxy compounds, especially if the reaction does not proceed to completion.
Caption: Nitro group reduction pathway and potential side products.
Troubleshooting Steps
-
Ensure a Fully Reducing Environment:
-
Increase the excess of the reducing agent to ensure all intermediates are converted to the final amine product.
-
For catalytic hydrogenation, ensure the hydrogen pressure is maintained and the catalyst is active.
-
For metal/acid reductions, ensure sufficient acid is present throughout the reaction.
-
-
Control Reaction Temperature:
-
Avoid excessively high temperatures, which can promote side reactions. If the reaction is highly exothermic, consider cooling it during the initial stages.
-
-
Inert Atmosphere:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the amine product or sensitive intermediates.
-
-
Purification:
-
Colored impurities can often be removed by recrystallization or column chromatography. Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.
-
Hydrogenation: Evacuate the flask and backfill it with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminophenethyl alcohol, which can be further purified if necessary.[1]
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic. This will precipitate tin salts.
-
Isolation: Filter the mixture, and separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 3: Reduction with Iron in Acidic Medium
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Reagent Addition: Add iron powder (approx. 5 eq) and ammonium chloride (approx. 5 eq) or a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After completion, cool the mixture and filter it through Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution (e.g., with aqueous NaOH) and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate to obtain the product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-Nitrophenethyl Alcohol Reactions Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4-nitrophenethyl alcohol when used in basic conditions. The information is intended to help researchers anticipate and mitigate undesirable reaction pathways, ensuring higher yields and purity of their target molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and basic reagents.
Issue 1: Formation of an Unexpected Alkene (4-Nitrostyrene)
Symptoms:
-
Appearance of a new, less polar spot on TLC analysis.
-
1H NMR spectrum shows vinylic protons (signals typically between 5-7 ppm).
-
Mass spectrometry indicates a product with a molecular weight of 149.15 g/mol .
Cause: Under basic conditions, this compound can undergo an E2 elimination (dehydration) reaction to form 4-nitrostyrene. The strong electron-withdrawing nitro group acidifies the benzylic protons, making them susceptible to abstraction by a base. The resulting carbanion then expels the hydroxyl group to form the alkene.
Troubleshooting Steps:
-
Choice of Base: Employ weaker bases that are less likely to promote elimination. For instance, consider using alkali metal carbonates (e.g., K2CO3, Cs2CO3) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Higher temperatures favor elimination reactions.
-
Solvent Selection: Use aprotic polar solvents (e.g., DMF, DMSO) which can stabilize the desired nucleophile without promoting elimination as strongly as protic solvents.
-
Protection of the Hydroxyl Group: If the desired reaction does not involve the hydroxyl group, consider protecting it with a suitable protecting group that is stable to the basic conditions of the subsequent step.
Logical Workflow for Troubleshooting Elimination
Caption: Troubleshooting workflow for the formation of 4-nitrostyrene.
Issue 2: Presence of an Aldehyde (4-Nitrobenzaldehyde) and/or Aldol Condensation Products
Symptoms:
-
TLC analysis shows a new spot corresponding to 4-nitrobenzaldehyde.
-
1H NMR reveals a characteristic aldehyde proton signal (around 9-10 ppm).
-
In some cases, higher molecular weight byproducts are observed, suggesting condensation reactions.
Cause: While less common under strictly basic, non-oxidizing conditions, the presence of an oxidizing agent or certain reaction conditions can lead to the oxidation of this compound to 4-nitrobenzaldehyde. Once formed, 4-nitrobenzaldehyde, which lacks alpha-hydrogens, can undergo a Cannizzaro reaction in the presence of a strong base, disproportionating into this compound and 4-nitrobenzoic acid.[1][2] If other carbonyl compounds with enolizable protons are present, the 4-nitrobenzaldehyde can participate in an Aldol condensation.[1][3][4][5][6]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid contaminants that could act as oxidizing agents.
-
Avoid Strong Bases if Aldehyde is Present: If the formation of 4-nitrobenzaldehyde is unavoidable, be aware that strong bases can induce a Cannizzaro reaction.
-
Control of Reactants: If the reaction mixture contains other carbonyl compounds, be mindful of the potential for Aldol condensation reactions catalyzed by the base.
Signaling Pathway for Aldehyde-Related Side Reactions
Caption: Potential side reactions involving 4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound under basic conditions?
A1: The most common side reaction is a base-catalyzed elimination (dehydration) to yield 4-nitrostyrene. The electron-withdrawing nature of the nitro group facilitates this reaction. Another potential, though less direct, side reaction pathway involves the oxidation of the alcohol to 4-nitrobenzaldehyde, which can then undergo further reactions like the Cannizzaro reaction or Aldol condensation.
Q2: How can I minimize the formation of 4-nitrostyrene?
A2: To minimize the formation of 4-nitrostyrene, you should:
-
Use a milder base (e.g., potassium carbonate).
-
Maintain a low reaction temperature.
-
Consider using an aprotic solvent.
-
If the hydroxyl group is not involved in the desired transformation, protect it.
Q3: Is this compound prone to dimerization under basic conditions?
A3: Dimerization of alcohols to form β-alkylated dimer alcohols is known as the Guerbet reaction.[7] This reaction typically requires high temperatures (180-360 °C) and the presence of a catalyst like Raney Nickel in addition to a base.[7] Under standard laboratory basic conditions, the Guerbet reaction is not a common side reaction for this compound.
Quantitative Data Summary
| Starting Material | Base/Reagent | Solvent | Temperature | Product | Yield | Reference |
| 4-Nitrophenethyl bromide | Triethanolamine | Water | Reflux | 4-Nitrostyrene | Not specified | [7] |
| 2-(4-Nitrophenyl)ethyl nitrate | Sodium ethoxide | Anhydrous Ethanol | 22 °C | 4-Nitrostyrene | ~100% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination during a Nucleophilic Substitution on a Derivative of this compound
This protocol provides a general guideline for a reaction where the hydroxyl group of this compound has been converted to a leaving group (e.g., tosylate, mesylate) and is being displaced by a nucleophile in the presence of a base.
-
Reagents and Materials:
-
4-Nitrophenethyl tosylate (or other suitable derivative)
-
Nucleophile
-
Mild base (e.g., K2CO3)
-
Aprotic polar solvent (e.g., DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (optional, but recommended)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the 4-nitrophenethyl derivative and the aprotic polar solvent.
-
Add the nucleophile to the stirred solution.
-
Add the mild base (e.g., 1.5 equivalents of K2CO3).
-
Stir the reaction mixture at room temperature or the lowest effective temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Diagram
Caption: General experimental workflow for a nucleophilic substitution.
References
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 4-Nitrophenethyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Nitrophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Below is a summary of likely impurities for two common synthetic pathways.
| Synthesis Route | Starting Material | Potential Impurities |
| Reduction of Ethyl 4-nitrophenylacetate | Ethyl 4-nitrophenylacetate | - Unreacted Ethyl 4-nitrophenylacetate- Borate esters (if borane reagents are used) |
| Reduction of 4-Nitrophenacyl chloride | 4-Nitrophenacyl chloride | - Unreacted 4-Nitrophenacyl chloride- 1-(4-nitrophenyl)ethane-1,2-diol (from over-reduction) |
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvent system is suitable for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water is commonly effective for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in cold ethanol, while being poorly soluble in water. The addition of water as an anti-solvent to a hot ethanolic solution induces crystallization upon cooling.
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A mixture of ethyl acetate and hexane is a good starting point for the column chromatography of this compound on a silica gel stationary phase. The polarity of the mobile phase can be adjusted by varying the ratio of ethyl acetate to hexane to achieve optimal separation from impurities.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard of this compound, you can assess the separation and purity of the collected fractions. Visualization can be achieved under UV light (254 nm) or by using specific staining reagents for nitro compounds.[1][2]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The boiling point of the solvent may be higher than the melting point of the solute. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Ensure the solution is not supersaturated before cooling. - Try a different solvent system with a lower boiling point. |
| No crystal formation upon cooling | The solution may not be sufficiently saturated, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound may be more soluble in the cold solvent than anticipated. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Concentrate the mother liquor and attempt a second recrystallization. |
| Crystals are still colored after recrystallization | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities | The polarity of the mobile phase is not optimal. The column may be overloaded. | - Adjust the ratio of ethyl acetate to hexane. A less polar mobile phase (more hexane) will generally result in slower elution and better separation. - Use a smaller amount of crude material relative to the amount of silica gel. |
| The compound is not eluting from the column | The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. - For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase. |
| Streaking or tailing of the product band | The compound is too soluble in the mobile phase, or there are interactions with the silica gel. The column may be poorly packed. | - Use a less polar mobile phase. - Ensure the silica gel is packed uniformly without any cracks or channels. - For basic impurities interacting with acidic silica, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase. |
| Cracking of the silica gel bed | The column has run dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Technical Support Center: Selective Reduction of 4-Nitrophenethyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective reduction of 4-nitrophenethyl alcohol to 4-aminophenethyl alcohol. Our aim is to help you overcome common experimental challenges and improve the selectivity and yield of your reaction.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Q1: My reduction of this compound is showing low conversion to the desired 4-aminophenethyl alcohol. What are the potential causes and how can I improve the yield?
A1: Low conversion can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: For catalytic hydrogenations (e.g., using Pd/C), the catalyst may be old or poisoned.[1] It is recommended to use a fresh batch of catalyst.[1] Catalyst loading is another critical parameter to optimize.[2]
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, ensure you are using an adequate excess of the hydrogen donor (e.g., ammonium formate, 3-5 equivalents).[2] For reactions using hydrogen gas, ensure the system is properly sealed and purged.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction temperature can also enhance the reaction rate, but must be done cautiously to avoid side reactions.[3]
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics.[4] Polar protic solvents like ethanol and methanol are commonly used for catalytic hydrogenations and are often effective.[1]
Issue 2: Over-reduction and Side Product Formation
Q2: I am observing byproducts in my reaction mixture, suggesting over-reduction or other side reactions. How can I improve the selectivity for 4-aminophenethyl alcohol?
A2: Achieving high selectivity is the primary challenge in this reduction. The goal is to reduce the nitro group without affecting the hydroxyl group or the aromatic ring.
-
Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity.[2]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): While generally efficient, this method can sometimes lead to over-reduction if not carefully controlled.[2]
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a mild and highly effective reagent for selectively reducing aromatic nitro groups in the presence of other sensitive functionalities.[2]
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and robust method that shows good selectivity for the nitro group.[2][5]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions.
-
Pressure (for H₂ gas): Using lower hydrogen pressure can help to avoid over-hydrogenation of the aromatic ring.
-
-
Catalyst Modifiers: In some cases, catalyst poisons can be intentionally added in small amounts to increase the selectivity of a catalyst.[6] For example, sulfided catalysts are known to be more selective.[2]
Issue 3: Catalyst Poisoning
Q3: My catalytic hydrogenation reaction starts well but then slows down or stops completely. Could my catalyst be poisoned?
A3: Yes, catalyst poisoning is a common issue in catalytic hydrogenations.[7] The product itself, 4-aminophenethyl alcohol, contains a basic amino group which can act as a Lewis base and coordinate to the metal catalyst, thereby inhibiting its activity.[7]
-
Symptoms of Catalyst Poisoning: A noticeable decrease in the rate of hydrogen uptake or a stall in the reaction before completion.
-
Mitigation Strategies:
-
Use a more robust catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more resistant to poisoning than standard Pd/C.[1]
-
Acidic Additives: Performing the reaction in an acidic solvent like acetic acid can protonate the amine, preventing it from coordinating to the catalyst.[1]
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Frequently Asked Questions (FAQs)
Q4: What is the most reliable method for the selective reduction of this compound on a laboratory scale?
A4: For high selectivity and mild reaction conditions, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is highly recommended.[2] This method is known for its excellent tolerance of other functional groups.[2]
Q5: Can I use sodium borohydride (NaBH₄) for this reduction?
A5: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group.[8] However, its reducing power can be enhanced by using it in combination with a catalyst, such as Ni(PPh₃)₄ or FeCl₂.[2][8] It's important to note that without proper optimization, this method might not be as selective as others.
Q6: Are there any metal-free alternatives for this reduction?
A6: Yes, metal-free reduction methods are gaining interest to avoid potential metal contamination of the product. One such method involves the use of tetrahydroxydiboron with an organocatalyst like 4,4'-bipyridine.[2] This system has been shown to be highly chemoselective for the reduction of aromatic nitro compounds at room temperature.[2]
Q7: How should I monitor the progress of my reaction?
A7: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . You can spot the reaction mixture alongside the starting material (this compound) and, if available, the pure product (4-aminophenethyl alcohol). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, LC-MS or Gas Chromatography (GC) can be used.
Data Presentation
The following table summarizes various methods for the selective reduction of aromatic nitro compounds, which are applicable to this compound.
| Reagent/Catalyst | Hydrogen Source | Typical Solvent(s) | Typical Yield (%) | Selectivity | Notes |
| SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | 85-95 | Excellent | Mild conditions, tolerates many functional groups.[2] |
| Fe/NH₄Cl | - | Ethanol/Water | 80-90 | Good | Classic, robust method.[2] |
| H₂, Pd/C | H₂ gas | Ethanol, Methanol | >90 | Good | Over-reduction can be an issue.[2] |
| Pd/C, Ammonium Formate | Ammonium Formate | Methanol, Ethanol | >90 | Good | Catalytic transfer hydrogenation, avoids H₂ gas.[2] |
| NaBH₄/FeCl₂ | - | Methanol/Water | 80-96 | High | Enhanced reactivity of NaBH₄.[2] |
| Diboronic Acid, 4,4'-Bipyridyl | - | DMF | ~91 | Excellent | Metal-free alternative. |
Experimental Protocols
Protocol 1: Selective Reduction using SnCl₂·2H₂O[2]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate[2]
-
To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by standard methods such as column chromatography or recrystallization.
Visualizations
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: 4-Nitrophenethyl Alcohol Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrophenethyl alcohol to prevent its degradation.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the storage and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[3] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to prevent oxidative degradation.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indication of degradation. This is often caused by exposure to light (photodegradation) or oxidation. Ensure the compound is stored in a light-resistant container and, if possible, under an inert atmosphere.
Q3: My this compound has been stored at room temperature for an extended period. Is it still usable?
A3: While this compound is relatively stable at room temperature, prolonged storage outside of the recommended 2-8°C can lead to gradual degradation.[2][4] It is advisable to perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its integrity before use. For organic compounds with stable structures, a general shelf life of 1-2 years is often estimated under proper storage conditions.[2]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong bases and strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound. Ensure that it is stored separately from such chemicals.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Investigate potential degradation pathways (photolysis, oxidation, thermal stress) based on storage history. 3. Consider using techniques like HPLC-MS to identify the degradation products. |
| Poor solubility or changes in physical appearance (e.g., clumping) | Absorption of moisture. | 1. Store the compound in a desiccator to remove excess moisture. 2. Ensure the container is tightly sealed and consider using a secondary container with a desiccant. |
| Inconsistent experimental results | Use of degraded this compound. | 1. Re-test the purity of the stored this compound. 2. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
Degradation Pathways and Products
The primary degradation pathways for this compound are photolysis, oxidation, and thermal decomposition.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in nitroaromatic compounds. This can lead to the formation of various byproducts.
-
Oxidation: In the presence of oxygen, the alcohol group can be oxidized to an aldehyde (4-nitrophenylacetaldehyde) and further to a carboxylic acid (4-nitrophenylacetic acid).
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially leading to the formation of oxides of nitrogen and carbon.
A logical workflow for investigating degradation is presented below:
Caption: Workflow for investigating degradation of this compound.
Stability Data
Table 1: Representative Accelerated Stability Data for a Nitroaromatic Compound
| Time Point (Months) | Storage Condition | Assay (%) | Appearance | Degradation Products (%) |
| 0 | - | 99.8 | White to off-white powder | Not Detected |
| 3 | 40°C / 75% RH | 99.2 | Slight yellowing | 0.6 |
| 6 | 40°C / 75% RH | 98.5 | Yellow powder | 1.3 |
Table 2: Representative Long-Term Stability Data for a Nitroaromatic Compound
| Time Point (Months) | Storage Condition | Assay (%) | Appearance | Degradation Products (%) |
| 0 | - | 99.8 | White to off-white powder | Not Detected |
| 3 | 25°C / 60% RH | 99.7 | No change | Not Detected |
| 6 | 25°C / 60% RH | 99.6 | No change | 0.1 |
| 9 | 25°C / 60% RH | 99.5 | No change | 0.2 |
| 12 | 25°C / 60% RH | 99.4 | No change | 0.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Photostability chamber
-
Oven
-
HPLC system with UV or DAD detector
-
LC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
-
Peak Identification: Use LC-MS to identify the molecular weights of the degradation products and propose their structures.
References
Technical Support Center: Scaling Up the Synthesis of 4-Aminophenethyl Alcohol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-aminophenethyl alcohol, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 4-aminophenethyl alcohol?
A1: The most prevalent and high-yielding method for synthesizing 4-aminophenethyl alcohol on both laboratory and larger scales is the reduction of 4-nitrophenethyl alcohol.[1][2] This precursor is readily available and the reduction of the nitro group is typically efficient and selective. Common methods for this transformation include catalytic hydrogenation and metal-acid reductions.[3][4]
Q2: My final 4-aminophenethyl alcohol product is discolored (yellow or brown). What is the likely cause?
A2: Discoloration often indicates the presence of impurities arising from incomplete reduction or oxidation.[1][5] Yellowish tints can be due to residual nitroso or hydroxylamino intermediates.[1] A brown or dark color may suggest air oxidation of the aminophenol product or the formation of polymeric byproducts, which can occur under acidic conditions or at elevated temperatures.[5][6]
Q3: How can I effectively purify 4-aminophenethyl alcohol, especially at a larger scale?
A3: Due to its high polarity, 4-aminophenethyl alcohol can be challenging to purify. The most common methods are:
-
Recrystallization : This is often a viable option for scale-up. Suitable solvent systems include water or ethanol/water mixtures.[1]
-
Column Chromatography : While effective, this may be less practical for very large quantities. A common eluent system is ethyl acetate/hexanes or dichloromethane/methanol.[1][7]
Q4: Are there specific safety concerns when scaling up the synthesis?
A4: Yes. When scaling up, several safety aspects become more critical:
-
Catalytic Hydrogenation : This involves flammable hydrogen gas under pressure. Ensure proper reactor integrity, ventilation, and grounding to prevent static discharge. The catalyst, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen. Handle the catalyst as a wet slurry.
-
Exothermic Reactions : The reduction of nitro groups is highly exothermic. Scaling up reduces the surface-area-to-volume ratio, making heat dissipation less efficient. Implement controlled, slow addition of reagents and robust cooling systems to prevent thermal runaway.[5]
-
Metal-Acid Reductions : Reactions using metals like iron or tin with strong acids (e.g., HCl) produce large volumes of hydrogen gas and are corrosive.[6]
Troubleshooting Guide
Problem 1: Low or No Yield
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction has not gone to completion; significant starting material (this compound) remains (verified by TLC/LCMS). | 1. Deactivated Catalyst : The hydrogenation catalyst (e.g., Pd/C, Raney Ni) may be old or poisoned. The aniline product itself can sometimes inhibit the catalyst.[3]2. Insufficient Reducing Agent : Not enough hydrogen pressure, or an insufficient molar equivalent of the chemical reductant (e.g., hydrazine) was used.[1]3. Poor Mass Transfer : On a larger scale, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | 1. Use fresh, high-quality catalyst. Consider adding the catalyst in portions if product inhibition is suspected.2. Increase hydrogen pressure or reaction time. For chemical reductants, ensure at least the stoichiometric amount is used, and consider a slight excess.3. Increase the stirring rate. For very large vessels, ensure the impeller design is appropriate for solid-liquid slurries. |
| Low yield of isolated product after a successful reaction (verified by TLC/LCMS of the crude mixture). | Product lost during workup : 4-aminophenethyl alcohol is polar and has some solubility in water.[1] | 1. During aqueous extraction, saturate the aqueous layer with sodium chloride (NaCl) to decrease the product's solubility (salting out).[1]2. Use a more polar extraction solvent like ethyl acetate instead of diethyl ether or dichloromethane.3. Perform multiple extractions (e.g., 3-5 times) with the organic solvent to ensure complete recovery. |
| Reaction stalls or appears to decompose before completion. | 1. Incorrect pH : The reaction pH may be too acidic or too basic, leading to side reactions.2. Temperature Control : The reaction may be too hot, causing decomposition, or too cold, slowing the rate excessively.[5] | 1. For catalytic hydrogenations, the reaction is often run under neutral conditions. For metal/acid reductions, maintaining acidic conditions is crucial. Monitor and adjust pH as needed.2. Ensure accurate temperature monitoring and control. Add reagents dropwise for highly exothermic reactions to maintain the target temperature.[8] |
Problem 2: Formation of Impurities
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of colored byproducts (yellow, orange, brown). | Incomplete Reduction : The reaction was stopped prematurely, leading to the formation of intermediate species like 4-nitroso or 4-(hydroxylamino)phenethyl alcohol. | Ensure the reaction runs to completion by monitoring with TLC or LCMS until all starting material is consumed. Increase reaction time or temperature if necessary.[1] |
| Formation of a complex mixture of products. | Side Reactions : The benzylic alcohol is susceptible to reduction under harsh hydrogenation conditions (hydrogenolysis). The amine can be alkylated by the solvent (e.g., methanol) under certain conditions.[9] | 1. Use milder reaction conditions (lower temperature, lower pressure).2. Choose a more inert solvent. For example, ethanol is often preferred over methanol in catalytic hydrogenations to avoid potential C-alkylation. |
| Formation of polymeric, insoluble material ("tar"). | Polymerization : Can be catalyzed by acidic conditions or high temperatures.[5] | Maintain neutral or slightly basic pH during workup and purification. Avoid unnecessarily high temperatures. |
Data Presentation: Comparison of Reduction Methods
The following table summarizes common lab-scale conditions for the reduction of this compound. Note that optimal conditions for scale-up will require further process development.
| Method | Catalyst / Reagent | Solvent | Temperature | Pressure / eq. | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | Methanol or Ethanol | 25-50 °C | 1-5 bar H₂ | >90% | Clean reaction; pyrophoric catalyst; potential for hydrogenolysis at high temp/pressure.[3][4] |
| Transfer Hydrogenation | Raney Ni or Pd/C | Methanol / Water | 60-80 °C | 3-5 eq. Hydrazine Hydrate | ~85-95% | Avoids pressurized H₂ gas; hydrazine is toxic and corrosive.[2][7] |
| Metal-Acid Reduction | Fe powder | Ethanol / H₂O / HCl | 70-90 °C | 3-5 eq. Fe | ~80-90% | Cost-effective; requires acidic conditions and neutralization; generates metal waste.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Pd/C
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
This compound (1 eq.)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol% Pd)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Celite or another filter aid
Procedure:
-
Vessel Preparation : To a hydrogenation vessel rated for the intended pressure, add this compound and ethanol (approx. 10-20 mL per gram of substrate).
-
Inerting : Seal the vessel and purge the atmosphere with an inert gas, such as nitrogen or argon, three times to remove all oxygen.
-
Catalyst Addition : Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst as a slurry in ethanol. Safety Note: Do not add dry Pd/C to a flammable solvent in the presence of air.
-
Hydrogenation : Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3 bar) and begin vigorous stirring.
-
Monitoring : The reaction is exothermic; maintain the temperature with external cooling if necessary. Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC/LCMS analysis. The reaction is typically complete within 4-12 hours.
-
Workup : Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol to recover all the product. Safety Note: The filter cake can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.
-
Isolation : Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield crude 4-aminophenethyl alcohol, which can be purified further by recrystallization.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yields.
Caption: Reaction pathway for the reduction of this compound and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 4-Nitrophenethyl Alcohol
Welcome to the technical support center for the catalytic hydrogenation of 4-nitrophenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound is stalled or incomplete. What are the likely causes?
An incomplete or stalled reaction is frequently due to catalyst deactivation. The primary causes to investigate are:
-
Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can chemically deactivate the catalyst's active sites.[1][2] Common poisons for catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) include sulfur and nitrogen compounds.[1][3]
-
Insufficient Catalyst Activity: The catalyst may be old, have been stored improperly, or may not be sufficiently active for the specific reaction conditions.
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the this compound substrate, and the solid catalyst, slowing down the reaction.[1]
-
Product Inhibition: As the concentration of the product, 4-aminophenethyl alcohol, increases, it can adsorb onto the catalyst surface, competing with the starting material and inhibiting the reaction rate.[1]
Q2: What are the most common catalyst poisons I should be aware of for this reaction?
For catalysts typically used in nitro group hydrogenations, such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel, the most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, thiophenes, and sulfates are potent poisons for palladium, platinum, and nickel catalysts.[1][4] Even trace amounts can lead to a rapid decline in catalyst activity.[5]
-
Nitrogen Compounds: While the goal is to reduce a nitro group, other nitrogen-containing functional groups can act as inhibitors.[4] The amine product itself can also inhibit the reaction by competing for active sites.[1]
-
Halides: Halide ions (e.g., Cl⁻, Br⁻) present as impurities can poison palladium and platinum catalysts.[1][2]
-
Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO strongly adsorbs to the active sites of Pd, Pt, and Ni catalysts, leading to a rapid loss of activity.[1][2]
Q3: Can the 4-aminophenethyl alcohol product poison the catalyst?
Yes, this is a known phenomenon called product inhibition. The amine product, 4-aminophenethyl alcohol, can adsorb onto the catalyst's active sites. This blocks the this compound substrate from accessing these sites, thereby slowing the reaction rate as the product concentration increases.[1]
Q4: How can I determine if my catalyst is poisoned?
Signs of catalyst poisoning during the hydrogenation of this compound include:
-
A sudden or gradual decrease in the rate of hydrogen uptake.[1]
-
The reaction stalling before all the this compound is consumed.[1]
-
The formation of side products, such as hydroxylamines or azo compounds, which can occur when the hydrogenation is incomplete.[6]
Q5: What preventative measures can I take to avoid catalyst poisoning?
-
Purify Starting Materials: Ensure the this compound is free from potential poisons, especially sulfur-containing impurities from its synthesis. Purification by recrystallization or chromatography may be necessary.
-
Use High-Purity Solvents: Use high-purity, degassed solvents. Protic solvents like methanol or ethanol are generally recommended to accelerate hydrogenation rates.[1]
-
Use High-Purity Hydrogen: Ensure the hydrogen gas is of high purity and free from contaminants like carbon monoxide.[1]
-
Implement Poison Traps: In industrial applications, "poison traps" or guard beds can be used to remove impurities from the reactant stream before it reaches the catalyst bed.[7]
Q6: Is it possible to regenerate a poisoned catalyst?
In some cases, yes. The success of regeneration depends on the nature of the poison and the type of deactivation.[5]
-
Reversible Poisoning: For weaker, reversible adsorption of inhibitors, simply removing the contaminant from the feed may restore activity.[8]
-
Strong Poisoning: For strongly adsorbed poisons like sulfur, more aggressive treatments are needed. These can include washing with specific solvents, oxidative treatments, or high-temperature reduction.[5][9] However, complete restoration of the initial activity is not always possible.[5]
Troubleshooting Guides
Issue: Slow or Stalled Hydrogenation Reaction
This is the most common issue encountered and is often attributed to catalyst poisoning or suboptimal reaction conditions. Follow this workflow to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for a Slow or Stalled Reaction
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Detailed Troubleshooting Steps:
-
Evaluate Potential Poisons:
-
Starting Material: Review the synthesis of your this compound. Were any sulfur-containing reagents used? If so, purification by chromatography or recrystallization is highly recommended.
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Trace impurities in the solvent can act as poisons.
-
Hydrogen Source: Use a high-purity hydrogen source. If you suspect contamination, try a different cylinder or an in-line purifier.
-
-
Optimize Reaction Conditions:
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and improve gas-liquid mass transfer. Inadequate stirring can mimic the symptoms of catalyst poisoning.
-
Hydrogen Pressure: The reaction is typically run at elevated pressure (e.g., ~4 atm).[1] Confirm that your system is maintaining the target pressure and is free of leaks.
-
Temperature: The reaction is often run at a slightly elevated temperature (e.g., 40°C).[1] Ensure the temperature is stable and uniform throughout the reaction vessel.
-
-
Assess the Catalyst:
-
Age and Storage: Catalysts have a finite shelf life and can lose activity if stored improperly. Ensure the catalyst is stored under the recommended conditions (e.g., under an inert atmosphere, away from moisture).
-
Test with a Standard: If you suspect the catalyst batch is faulty, test it with a clean, reliable substrate (e.g., nitrobenzene) under standard conditions to verify its activity.
-
Increase Catalyst Loading: As a diagnostic step, a modest increase in the catalyst loading can sometimes overcome minor poisoning or low activity issues, though this is not an ideal long-term solution.
-
Data Presentation
Table 1: Common Catalyst Poisons in Nitro Group Hydrogenation
| Poison Class | Examples | Catalysts Affected | Severity & Mechanism |
| Sulfur Compounds | Thiols, Thioethers, H₂S, CS₂, Thiophenes | Pd, Pt, Ni | Severe . Strong chemisorption on active sites, leading to irreversible deactivation even at low concentrations.[1][5][8] |
| Nitrogen Compounds | Product (Amine), Pyridine, Nitriles | Pd, Pt, Raney Ni | Moderate to Severe . Competitive adsorption on active sites, inhibiting reactant binding.[1][2] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Pd, Pt | Moderate . Adsorption on the catalyst surface can alter its electronic properties and block active sites.[1] |
| Carbon Monoxide | CO | Pd, Pt, Ni | Severe . Forms strong metal-carbonyl bonds, effectively blocking active sites for hydrogenation.[2] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Pd, Pt, Ni | Severe . Forms alloys with the catalyst metal or blocks active sites, causing permanent deactivation.[3][8] |
Experimental Protocols
Protocol 1: General Hydrogenation of this compound
This protocol is a general guideline. Conditions should be optimized for your specific setup and scale.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol or Ethanol (degassed, high-purity)
-
Hydrogen gas (high purity)
Apparatus:
-
A pressure reactor (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and heating capabilities.
Procedure:
-
In the pressure reactor vessel, add this compound.
-
Add the solvent (e.g., Methanol) to dissolve the starting material.
-
Under a flow of inert gas (e.g., Nitrogen or Argon), carefully add the Pd/C catalyst. The typical catalyst loading is 1-5 mol% of Pd relative to the substrate.
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 psi / ~4 atm).[1]
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40°C).[1]
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 2-6 hours.
-
Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The catalyst can be removed by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry in the air. Keep it wet with solvent at all times.[6]
-
The filtrate containing the product, 4-aminophenethyl alcohol, can be concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Regeneration of a Poisoned Catalyst (Oxidative Treatment)
This protocol is intended for catalysts poisoned by strongly adsorbed organic species or certain sulfur compounds and may not be effective for all poisons. Effectiveness should be verified experimentally.
Procedure:
-
After filtration, wash the spent catalyst thoroughly with the reaction solvent to remove any residual product or starting material.
-
Wash the catalyst with deionized water until the washings are neutral.
-
For oxidative treatment, dry the catalyst in an oven with a gentle flow of hot air (e.g., 50-140°C).[1] This process can burn off carbonaceous deposits (coking) or oxidize some chemisorbed poisons.
-
Alternatively, a chemical oxidation can be performed by treating the catalyst with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide), followed by extensive washing with deionized water.[10]
-
After the oxidative treatment, a reduction step with hydrogen may be necessary to fully restore the metallic active sites. This can be done by slurrying the catalyst in a solvent and exposing it to hydrogen gas in the reactor prior to adding the substrate for the next run.
Visualizations
Diagram: Mechanism of Catalyst Poisoning
Caption: Poisons bind strongly to active sites, preventing reactant adsorption.
Diagram: Catalyst Regeneration Workflow
Caption: General workflow for the regeneration of a deactivated catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitrophenethyl Alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures involving 4-nitrophenethyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound and its reactions?
A: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Q2: How can I effectively monitor the progress of my this compound reaction?
A: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Use an appropriate solvent system that provides good separation between the starting material (this compound) and the desired product. Visualizing the spots under UV light is typically effective due to the nitro-aromatic system.
Q3: I am observing an emulsion during the aqueous work-up of my reaction. How can I resolve this?
A: Emulsion formation is a common issue. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1][2][3]
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[3]
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]
Troubleshooting Guides
Oxidation of this compound to 4-Nitrophenylacetic Acid
This guide focuses on the work-up procedure for the Jones oxidation of this compound.
Experimental Protocol: Jones Oxidation
-
Reaction Setup: Dissolve this compound in acetone and cool the solution in an ice bath.
-
Reagent Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) to the cooled solution. A color change from orange-red to green/blue-green indicates the progress of the oxidation.[4][5]
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.[4]
-
Solvent Removal: Remove the acetone by rotary evaporation.
-
Extraction: Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a 100 mL aqueous layer).[4]
-
Washing: Combine the organic extracts and wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitrophenylacetic acid.
-
Purification: The crude product can be further purified by recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not go to completion (persistent starting material). | Insufficient oxidant. | Add more Jones reagent dropwise until the orange color persists. |
| Low yield of carboxylic acid. | Over-oxidation and degradation of the product. | Maintain a low reaction temperature during the addition of the Jones reagent. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery. | |
| Green chromium salts are difficult to separate. | Salts are finely dispersed. | Allow the mixture to stand for a longer period to allow for better precipitation before filtration or decanting. |
| Product is contaminated with a green color. | Incomplete removal of chromium salts. | Wash the combined organic layers thoroughly with water and brine. If necessary, filter the organic solution through a short plug of silica gel. |
Workflow Diagram: Jones Oxidation Work-up
References
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Reduction of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-Aminophenethyl Alcohol.
The reduction of 4-nitrophenethyl alcohol to its corresponding amine, 4-aminophenethyl alcohol, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides a comparative overview of different catalytic systems for this reduction, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific application.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reduction of this compound involves a trade-off between reaction efficiency, selectivity, cost, and the required reaction conditions. While a comprehensive side-by-side comparison of various catalysts for this specific substrate is limited in publicly available literature, we can compile and compare data from individual studies to provide a useful overview. The following table summarizes the performance of a platinum-tin dioxide supported catalyst in the reduction of this compound.
| Catalyst System | Substrate | Product | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pt-SnO₂/C | This compound | 4-Aminophenethyl alcohol | Hydrazine hydrate | Methanol/Water | 68 | 99.7 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below is a detailed protocol for the reduction of this compound using a Pt-SnO₂/C catalyst.
Protocol 1: Reduction of this compound using Pt-SnO₂/C
This protocol describes the reduction of this compound to 4-aminophenethyl alcohol using a platinum-tin dioxide on carbon catalyst with hydrazine hydrate as the reducing agent.
Materials:
-
This compound (p-nitrophenyl ethanol)
-
Pt-SnO₂/C catalyst
-
Methanol
-
0.1 M Hydrochloric acid solution
-
30% Sodium hydroxide solution
-
Hydrazine hydrate
-
Water
-
Three-necked flask (1000 mL)
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and a reflux condenser, add 10 mL of 0.1 M hydrochloric acid solution, 500 mL of methanol, and 2 g of the Pt-SnO₂/C catalyst.
-
Heating: Heat the suspension to 68°C with stirring.
-
Substrate Addition and pH Adjustment: Add 100 g of this compound to the reaction mixture. Adjust the pH of the solution to 7 using a 30% sodium hydroxide solution.
-
Addition of Reducing Agent: Slowly add hydrazine hydrate dropwise to the reaction mixture while maintaining the reflux at 68°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (this compound) is completely consumed.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and filter it to remove the Pt-SnO₂/C catalyst.
-
Solvent Removal: Recover the methanol from the filtrate by atmospheric distillation.
-
Product Isolation: Cool the remaining solution to 20°C. Add an appropriate amount of water and a small amount of sodium hydroxide solution. The product, 4-aminophenethyl alcohol, can be obtained as a white solid after freezing and vacuum drying.[1]
Experimental Workflow Visualization
The general workflow for a catalytic reduction experiment, from setup to product analysis, can be visualized as a logical progression of steps.
Caption: General workflow for the catalytic reduction of this compound.
Signaling Pathways and Logical Relationships
The catalytic reduction of a nitro group on an aromatic ring is a well-established process. The following diagram illustrates the general signaling pathway, highlighting the key steps involved in the transformation of the nitro group to an amine on a catalyst surface.
Caption: Simplified pathway for the catalytic hydrogenation of this compound.
References
A Comparative Analysis of 4-Nitrophenethyl Alcohol and 2-Nitrophenethyl Alcohol Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Isomeric Reactivity
In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and biological activities. Nitrophenethyl alcohols, key intermediates in the synthesis of various bioactive molecules, present a case study in how isomeric differences can profoundly influence chemical reactivity. This guide provides an objective comparison of the reactivity of 4-nitrophenethyl alcohol and 2-nitrophenethyl alcohol, supported by established chemical principles and detailed experimental protocols for key transformations.
Executive Summary
The reactivity of this compound and its ortho-substituted counterpart, 2-nitrophenethyl alcohol, is primarily governed by the interplay of electronic and steric effects imparted by the nitro group. In general, This compound exhibits greater reactivity in reactions sensitive to electronic effects and less susceptible to steric hindrance, such as oxidation of the alcohol moiety. Conversely, the reactivity of 2-nitrophenethyl alcohol is often attenuated by the steric bulk of the adjacent nitro group , which can impede the approach of reagents to the reactive hydroxyl center.
Physicochemical Properties
A foundational understanding of the physical properties of these isomers is crucial for their handling and use in experimental setups.
| Property | This compound | 2-Nitrophenethyl Alcohol |
| CAS Number | 100-27-6[1][2] | 15121-84-3[3] |
| Molecular Formula | C₈H₉NO₃[1][2] | C₈H₉NO₃[3] |
| Molecular Weight | 167.16 g/mol [1] | 167.16 g/mol |
| Appearance | Yellow to orange crystalline powder or solid[1] | Brown or dark brown liquid/needles[3] |
| Melting Point | 59-62 °C[2] | ~2 °C |
| Boiling Point | 177 °C at 16 mmHg[2] | Not specified |
| Solubility | Slightly soluble in water[1] | Insoluble in water[3] |
Reactivity Comparison: Electronic and Steric Effects
The differential reactivity of the para and ortho isomers can be rationalized by considering the influence of the nitro group's position on the phenethyl alcohol scaffold.
Electronic Effects: The nitro group is a strong electron-withdrawing group. In the para position, this effect is transmitted through the benzene ring, influencing the electron density at the benzylic position and the hydroxyl group. This can enhance the acidity of the hydroxyl proton and stabilize transition states in certain reactions.
Steric Effects: In the ortho position, the bulky nitro group can sterically hinder the approach of reagents to the adjacent ethyl alcohol chain, particularly the hydroxyl group. This steric hindrance can significantly decrease reaction rates compared to the less hindered para isomer.
dot
Caption: Logical relationship of factors influencing the reactivity of nitrophenethyl alcohol isomers.
Key Experimental Comparisons
Oxidation to Nitrophenylacetaldehyde
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. For this reaction, this compound is expected to react faster than 2-nitrophenethyl alcohol due to the reduced steric hindrance around the hydroxyl group. Pyridinium chlorochromate (PCC) is a suitable reagent for this selective oxidation.[4][5][6][7][8]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the respective nitrophenethyl alcohol isomer in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 1.5 equivalents of PCC to the solution in one portion while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography on silica gel.
dot
Caption: Generalized workflow for the comparative oxidation of nitrophenethyl alcohol isomers.
Fischer Esterification
The acid-catalyzed esterification with a carboxylic acid, known as the Fischer esterification, is another key reaction.[9] In this case, the steric hindrance around the hydroxyl group of 2-nitrophenethyl alcohol is expected to significantly decrease the reaction rate and overall yield compared to this compound.
Experimental Protocol: Fischer Esterification with Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of the nitrophenethyl alcohol isomer, 10 equivalents of acetic acid (acting as both reagent and solvent), and a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Conclusion
The choice between this compound and 2-nitrophenethyl alcohol as a synthetic precursor should be guided by a clear understanding of the reaction mechanism at play. For transformations where electronic effects are paramount and the reaction site is not sterically demanding, this compound is likely the more reactive and higher-yielding isomer. However, in scenarios where the steric bulk of the ortho-nitro group can be exploited for selective transformations or where its electronic influence is specifically desired at that position, 2-nitrophenethyl alcohol becomes the reagent of choice. The provided experimental protocols offer a framework for researchers to empirically validate these principles and optimize their synthetic strategies.
References
- 1. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Alternative Reducing Agents for the Nitro Group in 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of catalytic hydrogenation, transfer hydrogenation, and chemical reduction methods for the synthesis of 4-aminophenethyl alcohol.
The reduction of the nitro group in 4-nitrophenethyl alcohol to its corresponding amine, 4-aminophenethyl alcohol, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. While numerous methods exist for the reduction of aromatic nitro compounds, selecting the optimal reagent and conditions requires a careful consideration of yield, selectivity, safety, and cost. This guide provides an objective comparison of common alternative reducing agents, supported by available experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents for the conversion of this compound to 4-aminophenethyl alcohol. The data has been compiled from literature sources and provides a comparative overview of reaction conditions and yields.
| Reducing Agent/Method | Catalyst/Co-reagent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (10%) | Methanol | Room Temp. | 2 h | >95% |
| Transfer Hydrogenation | Ammonium Formate | Methanol/THF | Room Temp. | 3 h | 87%[1] |
| Metal/Acid Reduction | Iron powder / NH₄Cl | Ethanol/Water | Reflux | 1-2 h | High |
| Tin(II) Chloride (SnCl₂) | Ethanol/HCl | Reflux | 1-3 h | High | |
| Catalytic Metal Hydride | Sodium Borohydride (NaBH₄) | Water/Ethanol | 25-45 °C | Variable | High |
| Electrochemical Reduction | Graphite/Lead Cathode | Sulfuric Acid | Not specified | Not specified | Quantitative |
Experimental Protocols
Detailed methodologies for the key reduction methods are provided below to facilitate reproducibility and adaptation in a laboratory setting.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst.
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol and combine the filtrates.
-
Remove the solvent under reduced pressure to obtain the crude 4-aminophenethyl alcohol, which can be further purified by recrystallization or column chromatography.
Transfer Hydrogenation
Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a catalyst. Ammonium formate is a common and effective hydrogen source.[2]
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).[1]
-
Add 10% Pd/C catalyst (typically 5-10 mol%).[1]
-
To this stirred suspension, add ammonium formate (3.0-5.0 eq) portion-wise.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[1]
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the same solvent.
-
The combined organic filtrates are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Metal/Acid Reduction (Béchamp Reduction)
The reduction of nitroarenes using a metal, such as iron or tin, in an acidic medium is a classical and cost-effective method.
Procedure using Iron:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 eq) and ammonium chloride (typically 1.0 eq) to the suspension.[3]
-
Heat the reaction mixture to reflux with vigorous stirring.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.[3]
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the remaining aqueous solution with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain the product.
Catalytic Sodium Borohydride Reduction
Sodium borohydride, in the presence of a suitable catalyst, can effectively reduce aromatic nitro groups. This method is often milder than metal/acid reductions.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and ethanol.
-
Add a catalyst, such as gold or silver nanoparticles.[4]
-
Cool the mixture in an ice bath and add a solution of sodium borohydride (NaBH₄) (typically 3-5 eq) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction temperature can be increased to 45°C to improve the reaction rate in aqueous alcohol mixtures.[4]
-
Upon completion, carefully quench the excess NaBH₄ by the slow addition of dilute acetic acid until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to afford the product.
Visualizing the Workflow and Reagent Comparison
To better illustrate the process and the relationship between the different reduction strategies, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of 4-aminophenethyl alcohol.
Caption: A logical grouping and key advantages of different reduction methods.
References
- 1. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Phenethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the judicious selection of protecting groups is paramount to achieving high yields and preventing unwanted side reactions. Phenethyl alcohols, a common structural motif in natural products and pharmaceuticals, possess a primary hydroxyl group that often requires temporary protection during synthetic transformations. This guide provides an objective comparison of common protecting groups for phenethyl alcohols, supported by experimental data, to aid chemists in making informed decisions for their synthetic strategies.
At a Glance: Key Protecting Groups for Phenethyl Alcohol
The following table summarizes the performance of several widely used protecting groups for the hydroxyl moiety of phenethyl alcohol. The data presented is a synthesis of literature reports and provides a comparative overview of reaction conditions, times, and yields for both the protection and deprotection steps.
| Protecting Group | Structure | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) | Stability Profile |
| TBDMS | O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF, RT | 2-16 | >95 | TBAF, THF, RT | 0.5-2 | >90 | Stable to most non-acidic and non-fluoride conditions.[1] Cleaved by acids and fluoride. |
| Bn | O-CH₂Ph | NaH, BnBr, THF, 0 °C to RT | 4.5 | ~98 | H₂, Pd/C, EtOH, RT | 3-10 | >95 | Stable to a wide range of acidic and basic conditions.[2] Cleaved by hydrogenolysis.[3] |
| PMB | O-CH₂-C₆H₄-OCH₃ | NaH, PMB-Cl, THF/DMF, 0 °C | 1 | High | DDQ, CH₂Cl₂/H₂O, RT | 1-4 | >90 | Similar to Bn, but can be cleaved oxidatively.[4] |
| MOM | O-CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to RT | 16 | ~95 | HCl, MeOH/H₂O, RT or heat | 0.25-2 | >90 | Stable to basic and nucleophilic conditions.[5] Cleaved by acids.[6] |
In-Depth Analysis and Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a popular choice for protecting primary alcohols due to its ease of introduction and removal under mild conditions, and its stability across a broad range of reagents.[1]
Experimental Protocol: Protection of Phenethyl Alcohol with TBDMS-Cl
To a solution of phenethyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature is added tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq). The reaction mixture is stirred for 2-16 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the TBDMS-protected phenethyl alcohol.
Experimental Protocol: Deprotection of Phenethyl TBDMS Ether with TBAF
To a solution of TBDMS-protected phenethyl alcohol (1.0 eq) in tetrahydrofuran (THF) at 0 °C is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise. The reaction mixture is stirred and allowed to warm to room temperature for 30-120 minutes. Progress is monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the deprotected phenethyl alcohol.[7]
Benzyl (Bn) Ether
The benzyl ether is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide array of synthetic transformations.[2] Its removal via catalytic hydrogenolysis is a mild and efficient method.[3]
Experimental Protocol: Protection of Phenethyl Alcohol as a Benzyl Ether
To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of phenethyl alcohol (1.0 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the addition of benzyl bromide (BnBr) (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4-5 hours. After completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol: Deprotection of Phenethyl Benzyl Ether by Hydrogenolysis
A solution of benzyl-protected phenethyl alcohol (1.0 eq) in ethanol (EtOH) is treated with 10% palladium on carbon (Pd/C) (5-10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 3-10 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected phenethyl alcohol.
p-Methoxybenzyl (PMB) Ether
The PMB ether offers similar stability to the benzyl ether but with the added advantage of being cleavable under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] This allows for orthogonal deprotection in the presence of other protecting groups sensitive to hydrogenolysis.
Experimental Protocol: Protection of Phenethyl Alcohol with PMB-Cl
Following a similar procedure to benzyl ether formation, phenethyl alcohol is treated with NaH in THF or a THF/DMF mixture at 0 °C, followed by the addition of p-methoxybenzyl chloride (PMB-Cl). The reaction is typically complete within 1-2 hours.
Experimental Protocol: Deprotection of Phenethyl PMB Ether with DDQ
To a solution of PMB-protected phenethyl alcohol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v) at room temperature is added DDQ (1.2-1.5 eq). The reaction mixture is stirred for 1-4 hours, during which a color change is typically observed. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the free alcohol.[4]
Methoxymethyl (MOM) Ether
The MOM ether is an acetal-type protecting group that is stable to a variety of non-acidic conditions, particularly strong bases and organometallic reagents.[5] It is readily cleaved under acidic conditions.[6]
Experimental Protocol: Protection of Phenethyl Alcohol with MOM-Cl
To a solution of phenethyl alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated, followed by purification.[5]
Experimental Protocol: Deprotection of Phenethyl MOM Ether with Acid
The MOM-protected phenethyl alcohol is dissolved in a mixture of methanol and water. A catalytic amount of a strong acid, such as hydrochloric acid (HCl), is added. The mixture is stirred at room temperature or gently heated until the deprotection is complete (typically 15 minutes to 2 hours). The reaction is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the deprotected alcohol.
Visualizing the Workflow and Logic
The selection and application of a protecting group strategy can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the general experimental workflow for a protection/deprotection sequence and a decision-making pathway for choosing an appropriate protecting group.
Conclusion
The choice of a protecting group for phenethyl alcohol is a critical decision in the design of a synthetic route. The TBDMS group offers mild protection and deprotection conditions, making it a versatile choice. Benzyl ethers provide robust protection against a wide range of reagents, with hydrogenolysis offering a clean deprotection method. The PMB group provides an orthogonal deprotection strategy through oxidative cleavage. Finally, the MOM group is an excellent choice when stability to strong bases and nucleophiles is required. By considering the stability profiles and experimental conditions outlined in this guide, researchers can select the most appropriate protecting group to streamline their synthetic endeavors and maximize yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Synthesis of 4-Aminophenethyl Alcohol from 4-Nitrophenethyl Alcohol
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Aminophenethyl alcohol is a valuable building block in the pharmaceutical industry, and its synthesis from 4-nitrophenethyl alcohol is a common and critical transformation. This guide provides an objective comparison of various methods for this reduction, supported by experimental data, to aid in the selection of the most suitable protocol for specific research and development needs.
Comparison of Synthesis Methods
The reduction of the nitro group in this compound to an amine is the core of this synthesis. Several methods have been established, each with its own set of advantages and disadvantages concerning yield, reaction time, cost, and safety. This guide focuses on a detailed comparison of four prominent methods:
-
Catalytic Hydrogenation with Pt-SnO2/C and Hydrazine Hydrate: A highly efficient method known for its excellent yield.
-
Catalytic Transfer Hydrogenation with Raney Nickel: A rapid and selective method using a hydrogen donor, avoiding the need for high-pressure hydrogen gas.
-
Reduction with Sodium Borohydride and Copper(II) Chloride: A mild and convenient one-pot procedure.
-
Catalytic Hydrogenation over Palladium on Carbon (Pd/C): A widely used and versatile method for nitro group reduction.
-
Béchamp Reduction with Iron and Acetic Acid: A classical and cost-effective approach using readily available reagents.
The following table summarizes the key quantitative data for each of these methods, allowing for a direct comparison of their performance.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation with Pt-SnO2/C | Pt-SnO2/C, Hydrazine hydrate, HCl, NaOH | Methanol/Water | 68 | Not specified | 99.7 | High | Extremely high yield. | Multi-step pH adjustment, use of hydrazine hydrate. |
| Catalytic Transfer Hydrogenation with Ra-Ni | Raney Nickel, Formic acid | Methanol | Room Temperature | 10-30 min | 80-90 | High | Rapid reaction, mild conditions, high selectivity. | Raney Nickel is pyrophoric and requires careful handling. |
| Reduction with NaBH4/CuCl2 | Sodium borohydride, Copper(II) chloride | Isopropanol/Water | Reflux | 1 hour | 62-83 | Good | Mild, one-pot procedure, no inert atmosphere needed. | Moderate yield compared to other methods. |
| Catalytic Hydrogenation over Pd/C | 10% Pd/C, Ammonium formate | Methanol | Not specified | Not specified | Good | High | Avoids the use of gaseous hydrogen, mild conditions. | Yield not explicitly quantified for this substrate. |
| Béchamp Reduction | Iron powder, Acetic acid | Ethanol/Water | Reflux | Not specified | >90 | Good | Low cost, readily available reagents. | Requires acidic conditions, workup can be tedious. |
Experimental Protocols
Detailed methodologies for each of the compared synthesis routes are provided below. These protocols are based on established literature and offer a step-by-step guide for laboratory implementation.
Method 1: Catalytic Hydrogenation with Pt-SnO2/C and Hydrazine Hydrate
This method is notable for its exceptionally high yield.
Materials:
-
This compound
-
0.1 M Hydrochloric acid solution
-
Methanol
-
Pt-SnO2/C catalyst
-
30% Sodium hydroxide solution
-
Hydrazine hydrate
-
Water
Procedure:
-
In a 1000 mL three-necked flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, add 10 mL of 0.1 M hydrochloric acid solution, 500 mL of methanol, and 2 g of Pt-SnO2/C catalyst.
-
Heat the mixture to 68°C.
-
Add 100 g of this compound to the reaction mixture.
-
Adjust the pH of the solution to 7 with a 30% NaOH solution.
-
Slowly add hydrazine hydrate dropwise while maintaining the reflux at 68°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the catalyst.
-
Cool the filtrate and recover the methanol by atmospheric distillation.
-
Cool the remaining mixture to 20°C, add an appropriate amount of water and a small amount of NaOH solution.
-
The product, 4-aminophenethyl alcohol, is obtained as a white solid after freezing and vacuum drying.[1]
Method 2: Catalytic Transfer Hydrogenation with Raney Nickel and Formic Acid
This protocol offers a rapid and highly selective reduction under mild conditions.[2]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
90% Formic acid
Procedure:
-
In a reaction flask, prepare a suspension of this compound (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).
-
Stir the suspension at room temperature.
-
Slowly add 90% formic acid (2.5 mL) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically complete within 10-30 minutes).
-
Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-aminophenethyl alcohol.
Method 3: Reduction with Sodium Borohydride and Copper(II) Chloride
This method provides a convenient one-pot synthesis without the need for an inert atmosphere.[3][4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Copper(II) chloride (CuCl2)
-
Isopropanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium borohydride (7.7 molar equivalents) in a mixture of isopropanol and water. Stir until fully dissolved.
-
Add this compound (1 molar equivalent) to the solution in small portions. Allow the yellow color to disappear before adding the next portion.
-
In a separate container, dissolve copper(II) chloride (0.1 molar equivalents) in water.
-
Add the CuCl2 solution to the reaction mixture in one portion.
-
Reflux the mixture for one hour.
-
After cooling, the product can be isolated using a standard acid-base workup or by steam distillation if the product is volatile.
Method 4: Catalytic Hydrogenation over Palladium on Carbon (Pd/C)
A versatile and common method for the reduction of nitroarenes.[6]
Materials:
-
(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride (as a representative substrate)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
To a solution of the nitro compound in methanol, add 10% Pd/C catalyst.
-
Add ammonium formate as the hydrogen donor.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or chromatography.
Method 5: Béchamp Reduction with Iron and Acetic Acid
A classic, economical method for the reduction of aromatic nitro compounds.[7]
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux.
-
Slowly add glacial acetic acid to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield 4-aminophenethyl alcohol.
Visualizing the Synthesis and Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of 4-aminophenethyl alcohol.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of 4-aminophenethyl alcohol from this compound can be achieved through various reductive methods, each presenting a unique profile of efficiency, cost, and operational complexity. The catalytic hydrogenation using Pt-SnO2/C with hydrazine hydrate offers a near-quantitative yield, making it an excellent choice for maximizing product output. For processes where speed and mild conditions are a priority, catalytic transfer hydrogenation with Raney Nickel is a compelling alternative. The NaBH4/CuCl2 system provides a convenient and safe one-pot method, suitable for smaller-scale syntheses where moderate yields are acceptable. The classic Béchamp reduction remains a viable, low-cost option, particularly for large-scale industrial applications. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the project, including scale, available equipment, cost constraints, and safety considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 2. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. nabh4.copper.reduction [chemistry.mdma.ch]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 7. srict.in [srict.in]
A Spectroscopic Comparison of 4-Nitrophenethyl Alcohol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-nitrophenethyl alcohol and its key derivatives: 4-nitrophenethyl bromide, 4-nitrophenethyl acetate, and 4-nitrophenylacetic acid. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -CH₂- (adjacent to aromatic ring) | -CH₂- (adjacent to functional group) | Other | Solvent |
| This compound | 8.14 (d, 2H), 7.41 (d, 2H)[1] | 2.97 (t, 2H)[1] | 3.91 (t, 2H)[1] | 2.00 (s, 1H, -OH)[1] | Not Specified |
| 4-Nitrophenethyl bromide | ~8.2 (d, 2H), ~7.5 (d, 2H) | 3.20 (t, 2H) | 3.60 (t, 2H) | CDCl₃ | |
| 4-Nitrophenethyl acetate | 8.19 (d, 2H), 7.42 (d, 2H) | 3.06 (t, 2H) | 4.35 (t, 2H) | 2.05 (s, 3H, -COCH₃) | CDCl₃ |
| 4-Nitrophenylacetic acid | 8.22 (d, 2H), 7.48 (d, 2H) | 3.77 (s, 2H) | - | ~11.0 (s, 1H, -COOH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic C-NO₂ | Aromatic C-H | Aromatic C-CH₂ | -CH₂- (adjacent to aromatic ring) | -CH₂- (adjacent to functional group) | Other | Solvent |
| This compound | 146.9 | 129.8, 123.5 | 146.9 | 38.5 | 62.8 | Chloroform-d | |
| 4-Nitrophenethyl bromide | ~147.0 | ~130.0, ~124.0 | ~145.0 | 38.0 | 32.0 | CDCl₃ | |
| 4-Nitrophenethyl acetate | 147.2 | 129.9, 123.8 | 145.8 | 34.8 | 64.1 | 170.8 (-C=O), 20.9 (-CH₃) | CDCl₃ |
| 4-Nitrophenylacetic acid | 147.0 | 130.6, 123.6 | 142.1 | 40.5 | - | 172.0 (-COOH) | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=O Stretch | NO₂ Stretch (asymmetric, symmetric) | C-O Stretch | C-Br Stretch |
| This compound | ~3350 (broad) | ~3100-3000 | ~2950-2850 | - | ~1520, ~1345 | ~1050 | - |
| 4-Nitrophenethyl bromide | - | ~3100-3000 | ~2950-2850 | - | ~1520, ~1345 | - | ~650 |
| 4-Nitrophenethyl acetate | - | ~3100-3000 | ~2950-2850 | ~1735 | ~1525, ~1350 | ~1240 | - |
| 4-Nitrophenylacetic acid | ~3000 (broad, -COOH) | ~3100-3000 | ~2900 | ~1700 | ~1520, ~1350 | ~1280 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 167[2][3] | 137, 120, 107, 91, 77 |
| 4-Nitrophenethyl bromide | 229/231 (isotope pattern)[4] | 150, 120, 104, 91 |
| 4-Nitrophenethyl acetate | 209 | 149, 120, 103, 43 |
| 4-Nitrophenylacetic acid | 181[5] | 135, 107, 91, 77 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize this compound and its derivatives. Instrument-specific parameters should be optimized by the user.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with a Fourier transform and phase correction. Calibrate the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).
-
Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
-
-
MS Detection:
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
The resulting mass spectra of the eluting peaks can be compared to spectral libraries for identification.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Fill the sample cuvette with the sample solution.
-
Scan the wavelength range from 200 to 400 nm.
-
The wavelength of maximum absorbance (λ_max) is a key characteristic. For nitroaromatic compounds, a strong absorption is expected around 270-280 nm.
-
Visualizations
Experimental Workflow
References
- 1. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to Electrochemical Methods for the Analysis of 4-Nitrophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of electrochemical methods applicable to the analysis of 4-Nitrophenethyl alcohol. Due to a scarcity of direct experimental data for this compound in the current literature, this guide leverages the extensive research available for the structurally similar and electrochemically related compound, 4-Nitrophenol (4-NP). The principles and methodologies presented here are expected to be largely transferable to the analysis of this compound, with the understanding that the additional ethyl alcohol moiety may influence the specific electrochemical parameters.
The electrochemical analysis of these compounds typically involves the reduction of the nitro group or the oxidation of the aromatic system. Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Linear Sweep Voltammetry (LSV), have been successfully employed, often in conjunction with chemically modified electrodes to enhance sensitivity and selectivity.
Data Presentation: A Comparative Analysis of Electrochemical Methods for 4-Nitrophenol
The following table summarizes the performance of various electrochemical methods and modified electrodes for the detection of 4-Nitrophenol. This data serves as a strong starting point for developing and validating methods for this compound.
| Electrochemical Method | Electrode | Limit of Detection (LOD) | Linear Range | Reference |
| Differential Pulse Voltammetry (DPV) | Reduced Graphene Oxide/Au Nanoparticle Composite Modified Glassy Carbon Electrode (RGO/AuNP/GCE) | 0.01 µM | 0.05–2.0 µM and 4.0–100 µM | [1] |
| Square Wave Voltammetry (SWV) | Reduced Graphene Oxide/Au Nanoparticle Composite Modified Glassy Carbon Electrode (RGO/AuNP/GCE) | 0.02 µM | 0.05–2.0 µM | [1] |
| Differential Pulse Voltammetry (DPV) | PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites/GCE | 1.25 µM | 1.5–40.5 µM | [2] |
| Second-Order Derivative Linear Sweep Voltammetry | Graphene and Acetylene Black Paste Hybridized Electrode (GR/ABPE) | 8.0 nM | 20 nM–8.0 µM and 8.0 µM–0.1 mM | [3] |
| Linear Sweep Voltammetry (LSV) | SrTiO3/Ag/rGO Composite-Modified Screen-Printed Carbon Electrode (SrTiO3/Ag/rGO/SPCE) | 0.03 µM | 0.1–1000 µM | [4] |
| Differential Pulse Voltammetry (DPV) | Graphene-Chitosan Composite Film Modified Acetylene Black Paste Electrode (Gr-Chit/ABPE) | 80 nM | 0.1 µM to 80 µM | [5] |
| Differential Pulse Voltammetry (DPV) | Bi2S3–TiO2 Nanocomposite with Halloysite Nanotubes (Bi2S3–TiO2/HNTs) | 3.5 nM | 0 µM to 260 µM | [6] |
Signaling Pathways and Experimental Workflows
The electrochemical analysis of this compound can proceed via two main pathways: the reduction of the nitro group or the oxidation of the alcohol group.
Electrochemical Reduction of this compound
The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner.[2][7][8] The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. This multi-step reduction provides distinct electrochemical signals that can be used for quantification.
Caption: Proposed electrochemical reduction pathway of this compound.
Electrochemical Oxidation of this compound
The electrochemical oxidation of the alcohol group in this compound is expected to proceed to the corresponding aldehyde and then potentially to the carboxylic acid, depending on the electrode potential and reaction conditions.[9][10] This oxidation provides an alternative analytical signal.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for common voltammetric techniques, adapted from studies on 4-Nitrophenol.[1][3][4] These can serve as a starting point for the analysis of this compound. Optimization of parameters such as pH, supporting electrolyte, and scan rate will be necessary for the specific analyte.
General Experimental Setup
A standard three-electrode system is typically used, consisting of a working electrode (e.g., Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE), or a modified version thereof), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[11]
Protocol for Cyclic Voltammetry (CV)
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface. For modified electrodes, follow the specific modification protocol.
-
Electrolyte Preparation: Prepare a suitable supporting electrolyte solution, such as a phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute it to the desired concentration in the supporting electrolyte.
-
Measurement:
-
Immerse the three electrodes into the electrochemical cell containing the sample solution.
-
Purge the solution with nitrogen gas for a few minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential within a predetermined range (e.g., from +0.6 V to -0.8 V and back) at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram will show reduction and/or oxidation peaks corresponding to the electrochemical reactions of this compound.
-
Protocol for Differential Pulse Voltammetry (DPV)
-
Electrode, Electrolyte, and Sample Preparation: Follow steps 1-3 from the CV protocol.
-
Measurement:
-
Immerse the electrodes in the sample solution and deaerate with nitrogen.
-
Set the DPV parameters, including the initial potential, final potential, pulse amplitude, pulse width, and scan increment.
-
Initiate the DPV scan. The resulting voltammogram will show a peak-shaped response, where the peak height is proportional to the concentration of this compound.
-
-
Quantification: Construct a calibration curve by measuring the DPV peak currents for a series of standard solutions of this compound. Use this curve to determine the concentration of the analyte in unknown samples.
Conclusion
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of this compound. While direct experimental data is limited, the extensive research on the analogous compound, 4-Nitrophenol, provides a solid foundation for method development. The use of chemically modified electrodes, particularly those incorporating nanomaterials like graphene and metallic nanoparticles, has been shown to significantly enhance the analytical performance for related compounds and holds great promise for the analysis of this compound. The proposed reduction and oxidation pathways provide a theoretical framework for interpreting the electrochemical behavior of this molecule. Further research is warranted to establish and validate specific protocols and performance metrics for the direct electrochemical analysis of this compound.
References
- 1. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. An enhanced non-enzymatic electrochemical sensor based on the Bi2S3–TiO2 nanocomposite with HNTs for the individual and simultaneous detection of 4-nitrophenol and nitrofurantoin in environmental samples - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Catalytic Systems for the Reduction of 4-Nitrophenethyl Alcohol: A Kinetic Perspective
Introduction
The reduction of nitroaromatic compounds is a fundamentally important transformation in chemical synthesis, particularly in the pharmaceutical industry for the production of corresponding anilines, which are key building blocks for many active pharmaceutical ingredients. While direct kinetic studies on 4-Nitrophenethyl alcohol are not extensively reported in the provided literature, the reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) serves as a widely accepted and well-documented model reaction.[1][2] The insights gained from the kinetic studies of 4-NP reduction are highly transferable to understanding the reduction of this compound, as the core chemical transformation involves the catalytic reduction of the aromatic nitro group. This guide provides an objective comparison of various catalytic systems for this reduction, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in catalyst selection and experimental design.
The catalytic reduction of 4-NP is typically carried out in the presence of a reducing agent, most commonly sodium borohydride (NaBH₄), and is monitored by UV-vis spectroscopy.[2] The progress of the reaction can be easily followed by observing the disappearance of the yellow color of the 4-nitrophenolate ion.[3]
Comparison of Catalytic Systems
The choice of catalyst is a critical factor that influences the efficiency, rate, and selectivity of the nitroaromatic reduction. Catalysts for this reaction can be broadly categorized into noble metal-based catalysts, non-noble metal-based catalysts, and bimetallic or alloy catalysts.
Noble Metal Catalysts
Noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), are known for their excellent catalytic activity in the reduction of nitroaromatics.[3] They often exhibit high conversion rates and short reaction times. However, the high cost of these metals is a significant consideration for large-scale applications.[3]
Non-Noble Metal Catalysts
First-row transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) have emerged as cost-effective and abundant alternatives to noble metals.[3] While their catalytic activity may sometimes be lower than that of noble metals, they offer a more economical option for industrial processes.
Bimetallic and Alloy Catalysts
Bimetallic nanoparticles, which consist of two different metals, can exhibit synergistic effects that enhance catalytic activity and stability compared to their monometallic counterparts.[4] For instance, a synergistic effect between copper and nickel has been observed to result in exceptional catalytic activity for 4-nitrophenol reduction.[4]
Data Presentation: A Comparative Summary of Catalyst Performance
The following table summarizes the performance of various catalysts in the reduction of 4-Nitrophenol, providing a basis for comparison.
| Catalyst Type | Catalyst Example | Support | Reductant | Apparent Rate Constant (k_app) (s⁻¹) | Reaction Time | Conversion (%) | Selectivity (%) | Reference |
| Noble Metal | Gold (Au) | Fe₃O₄ | NaBH₄ | - | < 10 min | > 99 | ~100 | [3] |
| Noble Metal | Silver (Ag) | α-Ti(HPO₄)₂·H₂O | NaBH₄ | - | < 10 min | ~100 | ~100 | [3] |
| Noble Metal | Platinum (Pt) | Co-Al LDH | NaBH₄ | - | < 5 min | > 99 | ~100 | [3] |
| Noble Metal | Palladium (Pd) | Carbon | H₂ | - | Variable | High | High | [3] |
| Bimetallic | CuₓNi₁₋ₓ | - | NaBH₄ | - | < 2 min | - | - | [4] |
| Bimetallic | Ag-Pt (1:9) | - | NaBH₄ | 8.2 × 10⁻³ | - | - | - | [5] |
Note: The apparent rate constant (k_app) is a key parameter for comparing catalyst performance and is determined from the slope of the plot of ln(Cₜ/C₀) versus time.[3]
Experimental Protocols
A representative experimental protocol for the catalytic reduction of 4-Nitrophenol is detailed below. This can be adapted for studies on this compound.
Materials:
-
4-Nitrophenol (or this compound)
-
Sodium borohydride (NaBH₄)
-
Catalyst (e.g., supported metal nanoparticles)
-
Deionized water or an appropriate solvent system
-
Spectrophotometer and cuvettes
Experimental Procedure:
-
Preparation of Reactant Solutions: An aqueous solution of 4-Nitrophenol is prepared (e.g., 0.1 mM). A fresh, chilled solution of NaBH₄ is also prepared (e.g., 15 mM).[6]
-
Reaction Setup: A specific volume of the 4-Nitrophenol solution is placed in a quartz cuvette for the spectrophotometer.[6]
-
Catalyst Dispersion: A small, precise amount of the catalyst is dispersed into the 4-Nitrophenol solution in the cuvette.[3]
-
Initiation of Reaction: The reduction is initiated by adding a specific volume of the freshly prepared NaBH₄ solution to the cuvette. The solution is mixed quickly.
-
Kinetic Monitoring: The reaction progress is monitored by recording the UV-vis absorption spectra at regular time intervals. The decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) is tracked over time.[6]
-
Data Analysis: The apparent rate constant (k) is determined by plotting ln(Cₜ/C₀) versus time, where C₀ is the initial concentration of 4-Nitrophenol and Cₜ is the concentration at time t.[3]
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship: Catalyst Performance Comparison
References
- 1. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Aminophenethyl Alcohol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and environmental impact of the overall process. 4-Aminophenethyl alcohol, a valuable building block in the synthesis of various biologically active compounds, can be prepared through several synthetic pathways. This guide provides an objective comparison of the most common synthesis routes to this important molecule, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Routes
The synthesis of 4-aminophenethyl alcohol is predominantly achieved through the reduction of a nitro-group precursor or a multi-step process involving nitration followed by reduction. The choice of method often depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. Below is a summary of the key quantitative data for the most prominent synthesis routes.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Route 1: Catalytic Hydrogenation | 4-Nitrophenylethanol | Pt-SnO2/C, H2 (from hydrazine hydrate) | Methanol/Water, 68°C, pH 7 | 99.7% | [1] |
| Route 2: Catalytic Transfer Hydrogenation | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | 10% Pd/C, Ammonium formate | Methanol | 80.03% (for a related compound) | [2] |
| Route 3: Metal-Acid Reduction | 4-Nitrophenylethanol | Fe/HCl or SnCl2/HCl | Acidic conditions, often with heating | Data not available for this specific substrate | |
| Route 4: Nitration and Subsequent Reduction | 2-Phenylethanol | Nitric acid/Sulfuric acid, followed by a reducing agent | Low temperatures for nitration | Data not available for this specific substrate |
Experimental Protocols
Route 1: High-Yield Catalytic Hydrogenation of 4-Nitrophenylethanol
This method stands out for its exceptionally high reported yield. The use of a platinum-tin dioxide catalyst on a carbon support facilitates the efficient reduction of the nitro group.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 4-nitrophenylethanol.
Methodology:
-
A 1000 mL three-necked flask is equipped with a thermometer, a mechanical stirrer, and a reflux condenser.
-
To the flask, add 10 mL of 0.1 M hydrochloric acid, 500 mL of methanol, and 2 g of Pt-SnO2/C catalyst. The mixture is heated to 68°C.[1]
-
100 g of 4-nitrophenylethanol is added to the reaction system. The pH is adjusted to 7 using a 30% NaOH solution.[1]
-
Water is slowly added dropwise, and the mixture is heated to reflux at 68°C.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is no longer observed.[1]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The methanol is recovered by atmospheric distillation.
-
The remaining mixture is cooled to 20°C, and an appropriate amount of water and a small amount of NaOH solution are added.
-
The final product, 4-aminophenethyl alcohol, is obtained as a white solid after freezing and vacuum drying.[1]
Route 2: Catalytic Transfer Hydrogenation
This method offers a milder and potentially safer alternative to using hydrogen gas directly, by employing a hydrogen donor like ammonium formate. While the provided data is for a structurally related compound, the methodology is applicable to the reduction of 4-nitrophenylethanol.
Logical Relationship of Reaction Components:
Caption: Key components in catalytic transfer hydrogenation.
General Methodology:
-
The nitroaromatic compound is dissolved in an alcohol solvent, such as methanol.[2]
-
A palladium on carbon (Pd/C) catalyst is added to the mixture.[2]
-
Ammonium formate is introduced as the hydrogen donor.[2]
-
The reaction is stirred at a suitable temperature (e.g., 30°C) and monitored for completion.[2]
-
Work-up typically involves filtering the catalyst and removing the solvent to isolate the product.
Route 3: Metal-Acid Reduction
The reduction of aromatic nitro compounds using metals in acidic media is a classic and cost-effective method. Iron (Fe) in the presence of hydrochloric acid (HCl) or tin(II) chloride (SnCl2) are common reagents for this transformation. Although specific data for 4-aminophenethyl alcohol was not found, a general procedure is outlined below.
General Methodology (Fe/HCl):
-
The nitroaromatic compound is dissolved in a mixture of an alcohol (e.g., ethanol) and an acid (e.g., acetic acid or hydrochloric acid).
-
Iron powder is added portion-wise to the solution.
-
The reaction mixture is heated, often to reflux, and stirred for a period of time.
-
After the reaction is complete, the mixture is filtered to remove the iron salts.
-
The filtrate is basified to precipitate the amine product, which is then extracted with an organic solvent.
Route 4: Nitration of 2-Phenylethanol and Subsequent Reduction
This two-step approach involves the initial introduction of a nitro group onto the aromatic ring of 2-phenylethanol, followed by its reduction to the amine. The nitration step requires careful control of reaction conditions to favor the formation of the desired para-isomer.
General Nitration Procedure:
-
2-Phenylethanol is dissolved in a suitable solvent.
-
A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is added dropwise at a low temperature (e.g., 0-10°C) to control the exothermic reaction and improve regioselectivity.[3]
-
The reaction is stirred for a specified time and then quenched by pouring it onto ice.
-
The nitrated product is then isolated, purified, and subjected to one of the reduction methods described above to yield 4-aminophenethyl alcohol.
Conclusion
For researchers and drug development professionals, the synthesis of 4-aminophenethyl alcohol presents several viable routes. The catalytic hydrogenation of 4-nitrophenylethanol using a Pt-SnO2/C catalyst offers an exceptionally high yield and is well-documented.[1] Catalytic transfer hydrogenation provides a milder alternative, while classical metal-acid reductions represent a more economical, albeit potentially lower-yielding, approach. The nitration of 2-phenylethanol followed by reduction is a feasible two-step process, though it requires careful control of the initial nitration step. The selection of the most appropriate method will ultimately be guided by the specific requirements of the project, including scale, purity needs, and available resources.
References
Orthogonal Protecting Group Strategies: A Comparative Guide to 4-Nitrophenethyl Alcohol Derivatives
In the landscape of complex organic synthesis, particularly in the fields of pharmaceutical and drug development, the strategic use of orthogonal protecting groups is paramount. This guide provides a comprehensive comparison of the 4-nitrophenethyl (NPE) protecting group for alcohols against common alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their synthetic endeavors.
The 4-Nitrophenethyl (NPE) Group: A Base-Labile Protecting Moiety
The 2-(4-nitrophenyl)ethyl (NPE) group is a valuable tool for the protection of hydroxyl functionalities. Its primary advantage lies in its unique deprotection mechanism—a base-induced β-elimination—which grants it orthogonality to a wide range of acid-labile and hydrogenolysis-labile protecting groups. The electron-withdrawing nature of the nitro group sufficiently acidifies the benzylic protons, facilitating their abstraction by a non-nucleophilic base and subsequent elimination to release the free alcohol and 4-nitrostyrene.
Protection and Deprotection of Alcohols with the NPE Group
Protection of an alcohol with the NPE group is typically achieved via a Williamson ether synthesis, reacting the alcohol with 4-nitrophenethyl bromide in the presence of a base.
Deprotection is efficiently carried out using a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Comparative Analysis of Alcohol Protecting Groups
The selection of a protecting group is dictated by its stability under various reaction conditions and the availability of a selective deprotection method. The following tables provide a quantitative comparison of the NPE group with other commonly used protecting groups for alcohols: tert-butyldimethylsilyl (TBS), benzyl (Bn), and acetyl (Ac).
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |
| 4-Nitrophenethyl (NPE) | RO-CH₂CH₂-C₆H₄-NO₂ | NaH, 4-nitrophenethyl bromide, DMF, 0 °C to rt | DBU, CH₂Cl₂, rt |
| tert-Butyldimethylsilyl (TBS) | RO-Si(CH₃)₂(C(CH₃)₃) | TBSCl, Imidazole, DMF, rt | TBAF, THF, rt; or mild acid (e.g., PPTS, MeOH) |
| Benzyl (Bn) | RO-CH₂-C₆H₅ | NaH, Benzyl bromide, THF, 0 °C to rt | H₂, Pd/C, EtOAc or MeOH, rt |
| Acetyl (Ac) | RO-C(O)CH₃ | Ac₂O, Pyridine, DMAP, CH₂Cl₂, 0 °C to rt | K₂CO₃, MeOH, rt; or mild acid |
| Protecting Group | Stability towards Acidic Conditions (e.g., TFA, AcOH) | Stability towards Basic Conditions (e.g., K₂CO₃, LiOH) | Stability towards Hydrogenolysis (H₂, Pd/C) | Stability towards Fluoride (e.g., TBAF) |
| 4-Nitrophenethyl (NPE) | Stable | Labile | Stable | Stable |
| tert-Butyldimethylsilyl (TBS) | Labile | Stable | Stable | Labile |
| Benzyl (Bn) | Stable | Stable | Labile | Stable |
| Acetyl (Ac) | Moderately Stable | Labile | Stable | Stable |
Orthogonal Protection Strategies in Practice
The distinct deprotection conditions for the NPE group allow for its use in complex synthetic routes requiring multiple, selectively removable protecting groups. For instance, an NPE ether can be selectively cleaved in the presence of a benzyl ether and a silyl ether, enabling the targeted modification of a specific hydroxyl group.
Experimental Protocols
Protection of a Primary Alcohol with 4-Nitrophenethyl Bromide (General Protocol)
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
4-Nitrophenethyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-nitrophenethyl bromide in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography. Typical yields range from 80-95%.
Deprotection of a 4-Nitrophenethyl Ether using DBU (General Protocol)
Materials:
-
NPE-protected alcohol (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the NPE-protected alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Add DBU to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove DBU.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Typical yields range from 85-98%.
Visualizing Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal deprotection involving the NPE group.
Caption: Orthogonal deprotection of a molecule with NPE, Bn, and TBS ethers.
Caption: General workflow for the use of the NPE protecting group.
Conclusion
The 4-nitrophenethyl (NPE) protecting group offers a valuable orthogonal strategy for the protection of alcohols. Its stability to acidic and hydrogenolytic conditions, combined with its clean and efficient removal under non-nucleophilic basic conditions, makes it an excellent choice for multi-step syntheses of complex molecules. By understanding the comparative performance and experimental protocols outlined in this guide, researchers can confidently incorporate the NPE group into their synthetic designs to achieve their molecular targets with greater efficiency and selectivity.
Characterizing Reaction Intermediates of 4-Nitrophenethyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and controlling product formation. This guide provides a comparative analysis of potential reaction intermediates of 4-nitrophenethyl alcohol under various reaction conditions, drawing upon experimental data from analogous chemical systems. Due to a lack of direct comparative studies on this compound, this guide utilizes data from closely related compounds to predict and characterize its reactive intermediates.
Oxidation Reaction Intermediates
The oxidation of this compound can proceed through several pathways, yielding different intermediates and final products depending on the oxidant and catalyst used. Key intermediates include the corresponding aldehyde and carboxylic acid.
Catalytic Oxidation
In catalytic oxidation processes, the primary alcohol is typically first converted to an aldehyde, which can then be further oxidized to a carboxylic acid.
Table 1: Comparison of Potential Intermediates in Catalytic Oxidation
| Starting Material | Catalyst System | Detected/Expected Intermediate(s) | Final Product | Reference System |
| 4-Nitroethylbenzene | Ozone, Manganese (II) acetate | 1-(4-nitrophenyl)ethanol, 4-Nitroacetophenone | 4-Nitrobenzoic acid | [1] |
| Benzyl Alcohol | Cu/TEMPO | Bis(μ-oxo)dicopper(III), Bis(μ-hydroxo)dicopper(II) | Benzaldehyde | [2] |
| Primary Alcohols | 4-Acetamido-TEMPO (ACT) | Aldehyde | Carboxylic Acid | [3] |
The oxidation of 4-nitroethylbenzene to 4-nitroacetophenone suggests that this compound is a likely intermediate that is further oxidized.[1] Studies on the Cu/TEMPO catalyzed aerobic oxidation of benzyl alcohol have successfully characterized reactive copper-oxygen species as key intermediates.[2] These systems provide a model for what could be expected with this compound.
Experimental Protocol: General Procedure for TEMPO-mediated Oxidation
A general protocol for the oxidation of alcohols using a TEMPO-based catalyst can be adapted for this compound:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Catalyst Addition: Add the TEMPO catalyst (e.g., 4-acetamido-TEMPO) and a co-catalyst if required (e.g., a copper salt).
-
Initiation: Add the primary oxidant (e.g., a hypervalent iodine reagent or introduce an oxygen atmosphere for aerobic oxidation) to initiate the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the aldehyde and/or carboxylic acid.
-
Work-up and Isolation: Quench the reaction, extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the oxidation of an alcohol using a Cu/TEMPO system, which is applicable to this compound.
Caption: Generalized catalytic cycle for Cu/TEMPO oxidation of alcohols.
Photocatalytic and Electrochemical Degradation Intermediates
Advanced oxidation processes like photocatalysis and electrochemical oxidation can lead to the degradation of the aromatic ring in addition to the oxidation of the alcohol group.
Table 2: Potential Intermediates in Degradation Pathways of Related Compounds
| Starting Material | Method | Detected/Expected Intermediate(s) | Reference System |
| 4-Nitrophenol | Photocatalysis (TiO2) | 4-Nitrocatechol, Hydroquinone, p-Benzoquinone | [4] |
| 4-Nitrophenol | Electrochemical Oxidation (PbO2 electrode) | p-Benzoquinone | [5] |
| 4-Nitroaniline | Electrochemical Oxidation (PbO2 electrode) | p-Benzoquinone | [5] |
Studies on the photocatalytic and electrochemical degradation of 4-nitrophenol suggest that intermediates involving hydroxylation of the aromatic ring, such as 4-nitrocatechol, and subsequent oxidation to quinone-like structures are plausible.[4][5]
Experimental Protocol: General Procedure for Photocatalytic Degradation
A typical experimental setup for the photocatalytic degradation of an organic pollutant can be described as follows:
-
Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., TiO2) in an aqueous solution of this compound.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.
-
Irradiation: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Separate the catalyst from the solution by centrifugation or filtration. Analyze the filtrate for the concentration of the parent compound and the formation of intermediates using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizing the Degradation Pathway
The logical flow for identifying intermediates in a degradation study is outlined below.
Caption: Workflow for the identification of degradation intermediates.
Conclusion
The characterization of reaction intermediates for this compound is an area that requires more direct experimental investigation. However, by drawing comparisons with related molecules such as 4-nitroethylbenzene, benzyl alcohol, and 4-nitrophenol, we can predict the likely intermediates under different reaction conditions. For oxidation reactions, the primary intermediates are expected to be 4-nitrophenethyl aldehyde and 4-nitrophenylacetic acid. In contrast, degradative processes are likely to produce hydroxylated and quinone-like intermediates. The experimental protocols and visualization diagrams provided in this guide offer a framework for researchers to design and interpret their own studies on the reaction intermediates of this compound.
References
- 1. Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Spectroscopic Characterization of a Reactive [Cu2(μ‐OH)2]2+ Intermediate in Cu/TEMPO Catalyzed Aerobic Alcohol Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Nitrophenethyl Alcohol
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 4-Nitrophenethyl alcohol, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Structurally similar chemicals have been noted to potentially cause methemoglobinemia.[2] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye/face protection, is mandatory.[1][3][4]
Spill Management Protocols
In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol for Small Spill Cleanup:
-
Ensure Safety: Immediately remove all sources of ignition from the area.[5][6]
-
Containment: If it is safe to do so, stop any leaks.[1]
-
Dampen the Spill: For solid spills, dampen the material with 60-70% ethanol to minimize dust generation.[5][7]
-
Collection: Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.[1][4] Use absorbent paper dampened with 60-70% ethanol to collect any remaining residue.[5][7]
-
Secure Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[5][7]
-
Decontamination: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with soap and water.[5][7]
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[1]
Disposal Procedures for this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2]
Key Disposal Considerations:
-
Waste Characterization: Generators of chemical waste must perform a "waste determination" to classify it as hazardous or non-hazardous based on its composition and characteristics.
-
Containerization: Collect waste this compound in a compatible, tightly sealed container.[8] The container must be clearly labeled as "hazardous waste" and include a chemical description of the contents.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible chemicals can react dangerously.[9]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste collector or transport it to an approved waste disposal plant.[1] A common disposal method for this type of chemical is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]
-
Drain Disposal Prohibition: Do not dispose of this compound down the drain.[4] Many organic compounds, especially those with low water solubility, are prohibited from drain disposal.[5][10][11]
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 100-27-6[7] |
| NFPA Health Hazard | 2[1] |
| NFPA Fire Hazard | 1[1] |
| NFPA Reactivity | 0[1] |
Note: NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-27-6 Name: this compound [xixisys.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. O-NITROPHENETHYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 4-Nitrophenethyl Alcohol
Essential protocols for the safe handling, storage, and disposal of 4-Nitrophenethyl alcohol are critical for ensuring the safety of researchers and maintaining a secure laboratory environment. This guide provides immediate, actionable information for laboratory professionals in the pharmaceutical and drug development sectors.
This compound (CAS No. 100-27-6) is a chemical intermediate that requires careful handling due to its potential health hazards.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is paramount to mitigate risks associated with its use.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the hazards associated with this compound is the first step in safe handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Oral Toxicity | Acute Toxicity, Oral (Category 4)[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Skin Irritation (Category 2)[1] | Protective gloves (e.g., nitrile or neoprene), lab coat, or other suitable protective clothing.[1][4][5] |
| Eye Irritation | Eye Irritation (Category 2A)[1][2] | Chemical safety goggles or a face shield.[1][4] |
| Respiratory Irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[1] | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection (e.g., NIOSH-approved respirator).[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocols
Working with Solid this compound:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat or glassine paper. Use a spatula for transfers to prevent generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to avoid splashing.
Working with Solutions of this compound:
-
Containment: Handle all solutions within a chemical fume hood.
-
Transfers: Use appropriate volumetric glassware and a pipette bulb or pump for liquid transfers. Never pipette by mouth.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and place it in a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a designated, labeled, and sealed waste container for halogenated or non-halogenated solvent waste, as appropriate. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed container for solid hazardous waste.[2] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations. |
All chemical waste must be disposed of through a licensed waste disposal contractor.[1] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[6] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][6] |
This guide is intended to provide essential safety information. Always consult the full Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and local safety regulations.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-27-6 Name: this compound [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
